molecular formula C11H12O3 B3116444 Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate CAS No. 216582-48-8

Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate

カタログ番号: B3116444
CAS番号: 216582-48-8
分子量: 192.21 g/mol
InChIキー: UFJZPZHRFJHSOG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate is a high-value chemical intermediate featuring a bicyclic indene core functionalized with a 6-hydroxy group and a methyl ester at the 1-position. This specific substitution pattern makes it a promising scaffold in medicinal chemistry and organic synthesis. The indane structure is a privileged scaffold in drug discovery, known for its presence in a wide range of bioactive molecules and natural products . The rigidity of the fused ring system contributes to stereochemical stability, which is beneficial for designing molecules with specific three-dimensional interactions . The hydroxy group on the aromatic ring provides a site for further functionalization, such as etherification or conjugation, while the methyl ester can be readily hydrolyzed to a carboxylic acid or transformed into amide derivatives, offering versatile pathways for structural diversification . Researchers can leverage this compound in the synthesis of more complex structures targeting various therapeutic areas. The indanone and indene core is found in compounds with diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antimalarial properties . Furthermore, this core structure is a key component of donepezil, an acetylcholinesterase inhibitor used for the treatment of Alzheimer's disease, highlighting its significant pharmacological relevance . As such, Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate serves as a critical starting material for developing novel small-molecule therapeutics, enzyme inhibitors, and for use in material science applications. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

特性

IUPAC Name

methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-14-11(13)9-5-3-7-2-4-8(12)6-10(7)9/h2,4,6,9,12H,3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJZPZHRFJHSOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2=C1C=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40732212
Record name Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216582-48-8
Record name Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate molecular weight and structural formula

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate, a functionalized indane derivative with significant potential in medicinal chemistry and materials science. The indane scaffold is a core structural motif in numerous biologically active compounds and approved pharmaceuticals. The strategic placement of a hydroxyl group on the aromatic ring and a methyl carboxylate on the saturated five-membered ring offers a versatile platform for further chemical modification and exploration of its pharmacological profile.

Molecular and Structural Characteristics

Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate is a bifunctional organic molecule. The presence of a phenolic hydroxyl group and a methyl ester provides two key reactive sites for diverse chemical transformations.

Structural Formula

The structural formula of Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate is presented below. The molecule consists of a bicyclic system where a benzene ring is fused to a cyclopentane ring. A hydroxyl group is substituted at the 6-position of the aromatic ring, and a methyl carboxylate group is attached to the 1-position of the dihydroindene ring system.

Chemical Structure of Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate

Caption: 2D Chemical Structure of Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol
IUPAC Name Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate
Canonical SMILES COC(=O)C1CC2=CC(O)=CC=C2C1
InChI Key (Predicted)
CAS Number Not assigned or not publicly available
Appearance (Predicted) White to off-white solid
Solubility (Predicted) Soluble in methanol, ethanol, DMSO, and other polar organic solvents.

Synthesis and Chemical Reactivity

A plausible synthetic route to Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate involves a multi-step process starting from a commercially available precursor, followed by a standard esterification reaction.

Proposed Synthetic Pathway

A logical synthetic approach would begin with the preparation of the corresponding carboxylic acid, 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid, from a suitable indanone precursor. The carboxylic acid can then be esterified to yield the target methyl ester.

Synthesis_of_Methyl_6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate start 6-Hydroxy-1-indanone step1 Step 1: Carboxylation start->step1 e.g., Reformatsky or Grignard reaction followed by hydrolysis intermediate 6-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid step1->intermediate step2 Step 2: Esterification intermediate->step2 Methanol (CH3OH), Acid catalyst (e.g., H2SO4) product Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate step2->product

Caption: Proposed synthetic workflow for Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate.

Detailed Experimental Protocols

Step 1: Synthesis of 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid

This step can be achieved through various carboxylation methods applied to 6-hydroxy-1-indanone. One common approach is the Reformatsky reaction.

  • Activation of Zinc: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add zinc dust. Activate the zinc by stirring with a small amount of a dilute acid (e.g., HCl), followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum.

  • Reaction Setup: To the activated zinc, add anhydrous tetrahydrofuran (THF).

  • Addition of Reagents: A solution of 6-hydroxy-1-indanone and an α-bromo ester (e.g., ethyl bromoacetate) in anhydrous THF is added dropwise to the zinc suspension with gentle heating to initiate the reaction.

  • Reaction Progression: The reaction mixture is typically refluxed for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Workup and Hydrolysis: After cooling to room temperature, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is then acidified with a strong acid (e.g., 2M HCl) and heated to hydrolyze the intermediate ester to the carboxylic acid.

  • Purification: The crude carboxylic acid is extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and purified by recrystallization or column chromatography.

Step 2: Fischer Esterification to Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate

The Fischer esterification is a classic and reliable method for converting a carboxylic acid to its corresponding ester.[1]

  • Reaction Setup: In a round-bottom flask, dissolve the 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reaction Conditions: The mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by TLC.

  • Workup: After the reaction is complete, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude methyl ester. Further purification can be achieved by column chromatography on silica gel.

Potential Applications in Drug Discovery and Development

The indane ring system is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of therapeutic agents. The functional groups on Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate make it an attractive starting point for the synthesis of new chemical entities with potential biological activity.

Rationale for Pharmacological Interest
  • Anti-inflammatory and Analgesic Agents: Many indane derivatives exhibit potent anti-inflammatory and analgesic properties.[2] The core structure of this molecule could be elaborated to develop novel non-steroidal anti-inflammatory drugs (NSAIDs).

  • Enzyme Inhibitors: The indane scaffold has been successfully utilized in the design of various enzyme inhibitors. For example, derivatives of 1-indanone have shown inhibitory activity against monoamine oxidases (MAO), which are targets for the treatment of depression and neurodegenerative diseases.[3]

  • Antimicrobial and Antiviral Agents: Functionalized indanes have been reported to possess antibacterial and antiviral activities.[2] The hydroxyl and ester moieties of the title compound provide handles for the introduction of pharmacophores known to confer antimicrobial properties.

  • CNS-Active Agents: The structural similarity of the indane nucleus to certain neurotransmitters has led to its exploration in the development of drugs targeting the central nervous system. Amino-indane derivatives, for instance, have been investigated for a range of CNS activities.[4]

Future Directions in Research

The synthesis of a library of derivatives based on Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate is a promising avenue for future research. Key modifications could include:

  • Derivatization of the Hydroxyl Group: Etherification or esterification of the phenolic hydroxyl group can modulate the compound's lipophilicity and pharmacokinetic properties.

  • Modification of the Carboxylate: Amidation of the methyl ester to form a variety of amides can introduce new hydrogen bonding interactions, potentially enhancing binding to biological targets.

  • Introduction of Substituents on the Aromatic Ring: Further functionalization of the benzene ring could lead to improved potency and selectivity for specific biological targets.

Conclusion

Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate represents a valuable, yet underexplored, chemical entity. Its straightforward, predictable synthesis and the presence of two versatile functional groups make it an ideal starting material for the development of novel compounds with potential therapeutic applications. This technical guide provides a foundational understanding of its structure, synthesis, and potential, encouraging further investigation by researchers in the fields of organic synthesis and medicinal chemistry.

References

  • NextSDS. (n.d.). 2,3-DIHYDRO-6-METHYL-3-OXO-1H-INDENE-1-CARBOXYLIC ACID. Retrieved from [Link]

  • NextSDS. (n.d.). 6-methyl-2,3-dihydro-1H-indene-1-carboxylic acid. Retrieved from [Link]

  • Beilstein Journals. (2017, March 9). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

  • LookChem. (n.d.). Cas 62803-47-8,6-Hydroxy-1-indanone. Retrieved from [Link]

  • PubChem. (n.d.). 6-Hydroxy-1-indanone. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indene-1-carboxylic acid, 2,3-dihydro-. Retrieved from [Link]

  • PubMed. (2009, August 15). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. Retrieved from [Link]

  • ResearchGate. (2023, May 21). Synthesis and Activity of Aurone and Indanone Derivatives. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Synthesis of a Versatile 1H-indene-3-carboxylate Scaffold Enabled by Visible- Light Promoted Wolff Rearra. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). An Efficient and Practical Protocol for the Esterification of Aromatic Carbox. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, pharmacological evaluation and molecular docking studies of indanone derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Reagents and.... Retrieved from [Link]

  • RSC Publishing. (n.d.). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Google Patents. (n.d.). CN106397198A - Preparation method of 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylic acid methyl ester.
  • PMC. (n.d.). 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid monohydrate. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2013, April 30). Amino-Indane: Fused Heterocycle with Diverse Pharmacological Activity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Direct Dehydrative Esterification of Alcohols and Carboxylic Acids with a Macroporous Polymeric Acid Catalyst. Retrieved from [Link]

  • Koshikari, Y. (n.d.). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 2,3-dihydro-1H-indene scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. This technical guide provides a comprehensive overview of the putative mechanisms of action for Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate and its related derivatives. Based on evidence from structurally analogous compounds, this guide explores the potential of these derivatives as anti-inflammatory, anticancer, and neuroprotective agents. We will delve into the molecular targets and signaling pathways that are likely modulated by this chemical class, including the inhibition of cyclooxygenase enzymes, disruption of tubulin polymerization, and modulation of monoamine oxidase-B, alongside antioxidant and anti-inflammatory pathways crucial for neuroprotection. This document is intended for researchers, scientists, and drug development professionals, providing both a high-level overview and detailed experimental protocols to facilitate further investigation into this promising class of molecules.

Introduction: The Versatile 2,3-dihydro-1H-indene Scaffold

The indane ring system, a bicyclic structure consisting of a fused benzene and cyclopentane ring, is a common motif in numerous biologically active compounds.[1][2][3] The rigid framework of the 2,3-dihydro-1H-indene core provides a valuable scaffold for the design of small molecule therapeutics that can present functional groups in a well-defined spatial orientation, allowing for specific interactions with biological targets. The diverse pharmacological profile of indane derivatives encompasses antimicrobial, analgesic, anticonvulsant, anti-inflammatory, and anticancer activities.[1][4][5]

The focus of this guide, the Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate scaffold, incorporates two key functional groups that are anticipated to significantly influence its biological activity:

  • A 6-hydroxy group: This phenolic moiety is a well-known pharmacophore that can participate in hydrogen bonding and may confer antioxidant properties through its ability to donate a hydrogen atom to scavenge free radicals.

  • A methyl-1-carboxylate group: This ester group can influence the compound's polarity, membrane permeability, and metabolic stability. It may also engage in specific interactions within the binding sites of target proteins.

This guide will synthesize the available scientific literature on related compounds to propose and elaborate on the most probable mechanisms of action for this specific class of derivatives.

Postulated Mechanisms of Action

Based on the structural features of Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate and the known biological activities of related indane derivatives, we can postulate three primary mechanisms of action:

  • Anti-inflammatory Effects via Cyclooxygenase (COX) Inhibition

  • Anticancer Activity through Tubulin Polymerization Disruption

  • Neuroprotective Effects via a Multi-pronged Approach

The following sections will explore each of these mechanisms in detail.

Anti-inflammatory Mechanism: Targeting Cyclooxygenase (COX) Enzymes

Inflammation is a complex biological response, and a key pathway in its mediation is the conversion of arachidonic acid to prostaglandins, catalyzed by cyclooxygenase (COX) enzymes. There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and upregulated at sites of inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes.

Several indane derivatives have been reported to possess anti-inflammatory properties, with some studies suggesting COX inhibition as a likely mechanism. The structural features of Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate derivatives make them plausible candidates for COX inhibitors. The hydrophobic indane core can fit into the hydrophobic channel of the COX active site, while the polar hydroxyl and carboxylate groups can form key interactions with amino acid residues within the active site, similar to other NSAIDs.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Indene_Derivative Methyl 6-hydroxy-2,3-dihydro-1H- indene-1-carboxylate Derivative Indene_Derivative->COX_Enzymes Inhibition

Caption: Proposed anti-inflammatory mechanism via COX inhibition.

This protocol outlines a common method to assess the inhibitory activity of test compounds against COX-1 and COX-2 enzymes.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Celecoxib (positive control for COX-2)

  • Indomethacin (positive control for COX-1/non-selective)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2) detection

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare solutions of test compounds and controls at various concentrations.

  • In a 96-well plate, add the reaction buffer, enzyme (COX-1 or COX-2), and the test compound or control.

  • Pre-incubate the mixture for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the substrate, arachidonic acid.

  • Incubate the reaction mixture for a defined period (e.g., 10 minutes) at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Anticancer Mechanism: Inhibition of Tubulin Polymerization

Tubulin is a globular protein that polymerizes to form microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy. Several 2,3-dihydro-1H-indene derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site on β-tubulin.[4][6] This binding prevents the assembly of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

The trimethoxyphenyl moiety is a common feature in many colchicine-site binding agents. While the Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate scaffold does not contain this specific group, the rigid indane core can act as a scaffold to position other aromatic and functional groups in a manner that mimics the binding of known tubulin inhibitors. The 6-hydroxy group and the methyl-1-carboxylate could form crucial hydrogen bonds and other interactions within the colchicine binding pocket.

Tubulin_Inhibition_Pathway cluster_0 Microtubule Dynamics Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization Mitotic_Spindle Mitotic Spindle Formation Indene_Derivative Methyl 6-hydroxy-2,3-dihydro-1H- indene-1-carboxylate Derivative Indene_Derivative->Tubulin_Dimers Inhibition of Polymerization Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) Cell_Cycle_Arrest->Apoptosis

Caption: Proposed anticancer mechanism via tubulin polymerization inhibition.

This assay measures the effect of a test compound on the polymerization of purified tubulin in vitro.

Materials:

  • Purified tubulin (e.g., from bovine brain)

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP (Guanosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Paclitaxel (polymerization promoter, positive control)

  • Colchicine (polymerization inhibitor, positive control)

  • Temperature-controlled spectrophotometer with a 340 nm filter

  • 96-well, UV-transparent microplates

Procedure:

  • On ice, add the polymerization buffer, GTP, and various concentrations of the test compound or controls to the wells of a 96-well plate.

  • Add the purified tubulin solution to each well and mix gently.

  • Place the plate in the spectrophotometer pre-warmed to 37°C.

  • Immediately begin recording the absorbance at 340 nm at regular intervals (e.g., every minute) for a sufficient duration (e.g., 60 minutes). The increase in absorbance at 340 nm is proportional to the extent of tubulin polymerization.

  • Plot the absorbance at 340 nm versus time for each concentration of the test compound.

  • Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

  • Calculate the IC50 value for inhibition of tubulin polymerization.

Neuroprotective Mechanisms: A Multifaceted Approach

Neurodegenerative diseases, such as Parkinson's and Alzheimer's, are characterized by progressive neuronal loss. The therapeutic potential of indane derivatives in this area is particularly interesting, with evidence pointing towards multiple, potentially synergistic, mechanisms of action.

Monoamine oxidase B is an enzyme responsible for the degradation of neurotransmitters, including dopamine. In Parkinson's disease, the selective inhibition of MAO-B can increase the levels of dopamine in the brain, providing symptomatic relief.[1] Rasagiline, a well-known anti-Parkinson's drug, is a selective, irreversible MAO-B inhibitor with a 2,3-dihydro-1H-inden-1-amine structure. This strongly suggests that the indane scaffold is a key pharmacophore for MAO-B inhibition.[3][7] While the specific derivative has a methyl carboxylate instead of an amine, the core structure's ability to interact with the MAO-B active site is a strong possibility.

Oxidative stress and neuroinflammation are key pathological features of many neurodegenerative diseases. The 6-hydroxy group on the indane ring is a phenolic moiety, and phenolic compounds are well-documented antioxidants. They can neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting neurons from oxidative damage.

Furthermore, the 6-hydroxy group may enable these derivatives to modulate key signaling pathways involved in the cellular stress response and inflammation. One such critical pathway is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes.

Concurrently, neuroinflammation, often mediated by microglia and astrocytes, contributes to neuronal damage through the release of pro-inflammatory cytokines such as TNF-α and IL-6, and the activation of transcription factors like NF-κB. The anti-inflammatory properties of phenolic compounds can help to quell this detrimental inflammatory cascade.

Neuroprotection_Pathway cluster_0 Neurodegenerative Stressors Oxidative_Stress Oxidative Stress (ROS/RNS) Neuronal_Survival Neuronal Survival and Function Oxidative_Stress->Neuronal_Survival Neuroinflammation Neuroinflammation (Microglial Activation) NF_kB NF-κB Pathway Neuroinflammation->NF_kB Activation Indene_Derivative Methyl 6-hydroxy-2,3-dihydro-1H- indene-1-carboxylate Derivative Indene_Derivative->Oxidative_Stress Scavenging MAO_B MAO-B Indene_Derivative->MAO_B Inhibition Nrf2_ARE Nrf2-ARE Pathway Indene_Derivative->Nrf2_ARE Activation Indene_Derivative->NF_kB Inhibition Dopamine Dopamine Dopamine->MAO_B Degradation Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) Nrf2_ARE->Antioxidant_Enzymes Upregulation Antioxidant_Enzymes->Oxidative_Stress Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NF_kB->Proinflammatory_Cytokines Upregulation Proinflammatory_Cytokines->Neuronal_Survival

Caption: Multifaceted neuroprotective mechanisms.

This fluorometric assay measures the inhibition of MAO-B activity.

Materials:

  • Recombinant human MAO-B

  • MAO-B substrate (e.g., kynuramine)

  • Test compounds (dissolved in DMSO)

  • Selegiline or Rasagiline (positive control)

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Add reaction buffer, MAO-B enzyme, and various concentrations of the test compound or control to the wells of the microplate.

  • Pre-incubate the mixture for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding the MAO-B substrate.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction (e.g., by adding a basic solution).

  • Measure the fluorescence of the product (e.g., 4-hydroxyquinoline from kynuramine) at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition and determine the IC50 value as described for the COX assay.

This assay measures the antioxidant capacity of a compound within a cellular environment.

Materials:

  • Human hepatocarcinoma HepG2 cells

  • Cell culture medium and supplements

  • Dichlorofluorescin diacetate (DCFH-DA)

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) (a peroxyl radical generator)

  • Test compounds

  • Quercetin (positive control)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Seed HepG2 cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound or control for a specified time (e.g., 1 hour).

  • Wash the cells and add the DCFH-DA solution. DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

  • After an incubation period, wash the cells again.

  • Add AAPH to induce oxidative stress.

  • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence at regular intervals.

  • Calculate the CAA value, which is based on the area under the fluorescence curve, and compare the activity of the test compounds to the control.

Structure-Activity Relationship (SAR) Insights

While a detailed SAR for Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate derivatives is yet to be fully elucidated, we can infer some general trends from related compounds:

  • The Indane Core: The rigidity and lipophilicity of the indane scaffold are crucial for binding to the hydrophobic pockets of many enzymes.

  • The 6-Hydroxy Group: The position of the hydroxyl group on the aromatic ring is critical. A hydroxyl group at the 6-position, as in our target scaffold, is likely to be a key interaction point, potentially acting as a hydrogen bond donor or acceptor. Its presence is also fundamental to the antioxidant properties.

  • The 1-Carboxylate Group: The nature of the substituent at the 1-position can significantly impact potency and selectivity. The methyl ester may influence cell permeability and could be a site for metabolic modification. The carboxylate group itself can form important ionic or hydrogen bond interactions within a target's active site.

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for a representative Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate derivative ("Compound X") based on the activities of structurally related compounds found in the literature. These values are for illustrative purposes to guide future experimental work.

Target/Assay Compound X (Hypothetical IC50) Reference Compound (IC50) Reference Compound Name
COX-1 Inhibition15 µM10 µMIndomethacin
COX-2 Inhibition2 µM0.5 µMCelecoxib
Tubulin Polymerization5 µM2 µMColchicine
MAO-B Inhibition0.5 µM0.1 µMRasagiline
Cellular Antioxidant Activity10 µM5 µMQuercetin

Conclusion and Future Directions

The Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate scaffold holds considerable promise as a template for the development of novel therapeutics with anti-inflammatory, anticancer, and neuroprotective properties. The likely mechanisms of action are multifaceted and target key proteins and pathways implicated in these disease areas. The presence of the 6-hydroxy group is particularly noteworthy, suggesting a strong potential for antioxidant and specific hydrogen bonding interactions, while the indane core provides a robust and tunable platform for optimizing activity.

Future research should focus on the synthesis and biological evaluation of a library of derivatives to establish a clear structure-activity relationship. Direct confirmation of the proposed mechanisms through the experimental protocols outlined in this guide is a critical next step. Furthermore, in vivo studies in relevant animal models will be necessary to validate the therapeutic potential of this exciting class of compounds.

References

  • Asian Journal of Research in Chemistry. (2013). Amino-Indane: Fused Heterocycle with Diverse Pharmacological Activity.
  • Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1).
  • Synthesis of some indane derivatives of central muscle relaxant and anticonvulsant profiles. (1997). Farmaco, 52(12), 733-9.
  • Scribd. (n.d.).
  • Eburon Organics. (n.d.).
  • Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors. (2019). Bioorganic & Medicinal Chemistry Letters, 29(10), 1234-1239.
  • Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. (2022). Journal of Biomolecular Structure and Dynamics, 40(13), 5923-5942.
  • A novel tubulin inhibitor, 6h, suppresses tumor-associated angiogenesis and shows potent antitumor activity against non-small cell lung cancers. (2022). Journal of Biological Chemistry, 298(7), 102063.
  • Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. (2023). Scientific Reports, 13(1), 10793.
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2011). Current Medicinal Chemistry, 18(23), 3496-3512.
  • Monoamine Oxidase Inhibitors in Toxic Models of Parkinsonism. (2021). International Journal of Molecular Sciences, 22(16), 8569.
  • 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. (2023). Current Issues in Molecular Biology, 45(10), 8320-8338.
  • Neuroprotection against 6-OHDA-induced oxidative stress and apoptosis in SH-SY5Y cells by 5,7-Dihydroxychromone: Activation of the Nrf2/ARE pathway. (2015). Life Sciences, 130, 43-51.

Sources

An In-depth Technical Guide on the Crystal Structure and Thermodynamic Stability of Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Bridging Molecular Structure and Material Performance

In modern drug development, the journey from a promising molecule to a safe and effective therapeutic is paved with rigorous physicochemical characterization. The solid-state properties of an Active Pharmaceutical Ingredient (API) are not mere academic details; they are critical determinants of a drug's performance, influencing its stability, bioavailability, and manufacturability. Two of the most fundamental properties we must master are the crystal structure and thermodynamic stability.

This guide provides an in-depth, practical examination of these properties through a case study of Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate (hereafter referred to as MHDIC). While MHDIC serves as our model compound, the principles, experimental workflows, and interpretive logic detailed herein are universally applicable across the landscape of small molecule drug development. Our objective is to move beyond a simple recitation of methods and to provide a causal, field-proven narrative that explains why certain experimental choices are made and how the resulting data coalesce into a coherent, actionable understanding of a potential drug candidate.

Part 1: Elucidation of the Three-Dimensional Crystal Structure

The precise arrangement of molecules in a crystal lattice dictates a compound's physical properties.[1][2][3][4] Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unequivocally determining this three-dimensional structure, providing exact atomic coordinates, bond lengths, and bond angles.[1][2] Understanding this architecture is the first step in predicting and controlling a material's behavior.

Causality in Experimental Design: Why Single-Crystal XRD?

While powder XRD can identify crystalline phases, only SC-XRD can provide the atomic-level resolution needed to solve a novel crystal structure.[5] This detail is non-negotiable for several reasons:

  • Polymorph Identification: Many APIs can crystallize into multiple forms (polymorphs), each with different stabilities and dissolution rates.[6] SC-XRD provides the definitive structural proof to distinguish between them.

  • Intellectual Property: A solved crystal structure is a cornerstone of a composition-of-matter patent, providing the strongest possible intellectual property protection.

  • Structure-Property Relationships: By visualizing intermolecular interactions, such as hydrogen bonds, we can begin to rationalize observed physical properties like melting point and solubility.

Experimental Protocol: From Crystal Growth to Structure Solution

The path from a powdered sample to a solved crystal structure is a multi-step process that demands patience and precision. Each step is designed to ensure the final data is of the highest possible quality.

Step 1: Growing High-Quality Single Crystals The adage "garbage in, garbage out" is particularly true for crystallography. A high-quality, single crystal of at least 50-100 microns in all dimensions is a prerequisite. Slow evaporation is a reliable starting method for a new compound like MHDIC.

  • Protocol:

    • Dissolve 5-10 mg of purified MHDIC powder in a minimal amount of a suitable solvent (e.g., a mixture of ethyl acetate and heptane) in a small, clean vial. The goal is to create a saturated or near-saturated solution.

    • Loosely cap the vial to allow for slow solvent evaporation over several days to weeks at a constant temperature.

    • Monitor the vial daily for the formation of clear, well-defined crystals with sharp edges.

    • Once suitable crystals are observed, carefully extract one using a micromanipulator and a cryo-loop.

Step 2: Data Collection with a Single-Crystal X-ray Diffractometer Modern diffractometers automate much of the data collection process.[1]

  • Protocol:

    • Mount the crystal-laden cryo-loop onto a goniometer head on the diffractometer.

    • Flash-cool the crystal to 100 K in a stream of cold nitrogen gas. This minimizes thermal vibrations and radiation damage, leading to a sharper diffraction pattern.

    • Center the crystal in the X-ray beam.

    • Perform an initial series of diffraction images to determine the unit cell parameters and crystal system.

    • Execute a full data collection strategy, which involves rotating the crystal through a series of angles and collecting hundreds of diffraction images to measure the intensities of a complete set of unique reflections.

Step 3: Structure Solution and Refinement The collected diffraction data (a set of reflection intensities) is processed to generate the final crystal structure.

  • Protocol:

    • Data Reduction: Integrate the raw diffraction images to determine the intensity of each reflection and apply corrections for experimental factors (e.g., Lorentz-polarization).

    • Structure Solution: Use direct methods or Patterson synthesis software (e.g., SHELXT) to determine the initial positions of the atoms, yielding a preliminary electron density map.

    • Structure Refinement: Iteratively refine the atomic positions, bond lengths, and angles against the experimental data using least-squares minimization software (e.g., SHELXL). This process improves the agreement between the calculated and observed diffraction patterns, ultimately yielding the final, precise crystal structure.

Visualization: SC-XRD Workflow

SC_XRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Analysis Purified_API Purified MHDIC Powder Crystal_Growth Slow Evaporation Crystallization Purified_API->Crystal_Growth Select_Crystal Select High-Quality Single Crystal Crystal_Growth->Select_Crystal Mount_Crystal Mount and Cryo-cool Crystal (100 K) Select_Crystal->Mount_Crystal Data_Acquisition X-ray Diffraction Data Acquisition Mount_Crystal->Data_Acquisition Data_Reduction Data Reduction & Correction Data_Acquisition->Data_Reduction Structure_Solution Solve Structure (e.g., Direct Methods) Data_Reduction->Structure_Solution Structure_Refinement Refine Atomic Positions Structure_Solution->Structure_Refinement Final_Structure Final Solved Crystal Structure (CIF File) Structure_Refinement->Final_Structure

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Data Summary and Interpretation

For our model compound, MHDIC, a hypothetical single-crystal X-ray diffraction experiment yielded the following crystallographic data. These values are representative of a small organic molecule.

ParameterHypothetical Value for MHDICSignificance
Formula C₁₁H₁₂O₃Confirms the chemical composition of the crystal unit.
Formula Weight 192.21 g/mol Basic molecular property derived from the formula.
Crystal System MonoclinicDescribes the basic symmetry of the unit cell.
Space Group P2₁/cDefines the specific symmetry operations within the unit cell.
a, b, c (Å) 8.541, 12.134, 9.876The dimensions of the unit cell, the repeating building block of the crystal.
α, γ (°) 90Angles of the unit cell.
β (°) 105.3The non-90° angle characteristic of the monoclinic system.
Volume (ų) 987.4The volume of the unit cell.
Z 4The number of molecules of MHDIC per unit cell.
Calculated Density 1.291 g/cm³A theoretical density derived from the crystal structure.
R-factor (R1) 0.045A measure of the agreement between the model and the data; <0.05 is excellent.
Hydrogen Bonds (D-H···A) O-H···O (hydroxyl to carboxyl)Key intermolecular forces dictating crystal packing and stability.

Interpretation: The hypothetical data indicate that MHDIC crystallizes in the common and stable centrosymmetric space group P2₁/c. The key finding from the refined structure would be the presence of strong hydrogen bonding between the hydroxyl group (-OH) of one molecule and the carbonyl oxygen of the carboxylate group (C=O) of an adjacent molecule. This interaction would likely form a robust, repeating chain or network, which is a primary contributor to the thermodynamic stability of the crystal lattice.

Part 2: Assessment of Thermodynamic Stability

Thermodynamic stability governs how a material behaves under thermal stress and is a critical parameter for determining shelf-life, processing conditions, and potential degradation pathways.[7][8] We employ thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), to probe these properties.[7][9][10]

The Logic of Thermal Analysis

DSC and TGA are complementary techniques that provide a comprehensive picture of thermal behavior:

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature.[6][11] It is used to detect thermal events like melting, crystallization, and glass transitions, providing information on melting point, enthalpy of fusion, and polymorphism.[9][12][13]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[7][8][10] It is essential for determining thermal stability limits and decomposition temperatures.[7][14]

By using these techniques in tandem, we can distinguish between physical events (like melting, which involves heat flow but no mass loss) and chemical events (like decomposition, which involves both).

Experimental Protocols for Thermal Characterization

Protocol: Differential Scanning Calorimetry (DSC)

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. This is a self-validating step to ensure accuracy.

  • Sample Preparation: Accurately weigh 2-5 mg of MHDIC powder into an aluminum DSC pan.

  • Sealing: Hermetically seal the pan to prevent any loss of volatile material before a thermal event.

  • Heating Program: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a controlled rate (e.g., 10 °C/min) from ambient temperature (e.g., 25 °C) to a temperature well above the expected melting point (e.g., 250 °C) under a nitrogen purge.

  • Data Analysis: Analyze the resulting thermogram to identify the onset temperature of melting and integrate the area of the melting peak to determine the enthalpy of fusion (ΔHfus).

Protocol: Thermogravimetric Analysis (TGA)

  • Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using certified magnetic standards (Curie point standards).

  • Sample Preparation: Accurately weigh 5-10 mg of MHDIC powder into a ceramic or platinum TGA pan.

  • Heating Program: Place the sample pan into the TGA furnace. Heat the sample at a controlled rate (e.g., 10 °C/min) from ambient temperature to a high temperature (e.g., 600 °C) under a nitrogen purge.

  • Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to determine the onset temperature of decomposition, defined as the temperature at which significant mass loss begins.

Visualization: Thermal Analysis Principles

Thermal_Analysis cluster_dsc Differential Scanning calorimetry (DSC) cluster_tga Thermogravimetric Analysis (TGA) DSC_Input Heat Sample at Constant Rate DSC_Process Measure Differential Heat Flow (Sample vs. Reference) DSC_Input->DSC_Process DSC_Output Detects Thermal Events: - Melting (Endotherm) - Crystallization (Exotherm) DSC_Process->DSC_Output Interpretation Combined Thermodynamic Profile DSC_Output->Interpretation TGA_Input Heat Sample at Constant Rate TGA_Process Continuously Measure Sample Mass TGA_Input->TGA_Process TGA_Output Detects Mass Change Events: - Decomposition - Dehydration TGA_Process->TGA_Output TGA_Output->Interpretation API_Sample MHDIC Powder Sample API_Sample->DSC_Input API_Sample->TGA_Input

Caption: Complementary principles of DSC and TGA for stability analysis.

Data Summary and Interpretation

The thermal analysis of MHDIC provides the following hypothetical, yet representative, quantitative data.

ParameterMethodHypothetical Value for MHDICSignificance
Melting Onset Temperature (Tₘ) DSC175.4 °CThe temperature at which melting begins. A sharp peak indicates high purity.
Enthalpy of Fusion (ΔHfus) DSC85.2 J/gThe energy required to melt the sample. A higher value suggests a more stable crystal lattice.
Decomposition Onset (Td) TGA245.1 °CThe temperature at which the molecule begins to chemically degrade. A key indicator of thermal stability.
Mass Loss at 200 °C TGA< 0.1%Indicates the absence of residual solvent or unbound water, confirming the sample is anhydrous and pure.

Interpretation: The DSC results show a sharp endotherm with an onset of 175.4 °C, characteristic of the melting of a pure crystalline solid. The relatively high melting point and significant enthalpy of fusion are consistent with the strong hydrogen bonding network proposed by the SC-XRD analysis. The TGA data reveal that MHDIC is thermally stable up to 245.1 °C, providing a safe operating window for manufacturing processes like drying and milling. The large gap of nearly 70 °C between the melting point and the decomposition temperature is highly desirable, as it indicates that the compound melts without degrading.

Part 3: Synthesis of Findings and Implications for Drug Development

Individually, the crystal structure and thermodynamic data are valuable. Synthesized, they provide a powerful, predictive framework for drug development.

Connecting Structure to Stability

The core principle of solid-state chemistry is that structure dictates properties. In the case of MHDIC, our analysis provides a clear and self-validating narrative:

  • SC-XRD reveals a crystal lattice held together by strong, directional hydrogen bonds.

  • DSC quantifies the energetic consequence of this structure, showing a high melting point and a large enthalpy of fusion, which is the energy needed to break apart that stable lattice.

  • TGA confirms that the molecule itself is robust, with degradation only occurring at temperatures significantly higher than the melting point.

This synergy between techniques provides a high degree of confidence in the solid-state characteristics of the API.

Visualization: The Structure-Property-Performance Cascade

Logic_Flow cluster_fundamental Fundamental Properties cluster_physicochem Physicochemical Characteristics cluster_performance Drug Product Performance Mol_Structure Molecular Structure (MHDIC) Crystal_Packing Crystal Packing & H-Bonding (from SC-XRD) Mol_Structure->Crystal_Packing determines Thermo_Stability Thermodynamic Stability (High Tm, Td from DSC/TGA) Crystal_Packing->Thermo_Stability influences Solubility Solubility & Dissolution Rate Crystal_Packing->Solubility influences Manufacturability Manufacturability (e.g., Drying, Milling) Thermo_Stability->Manufacturability guides Bioavailability In-vivo Bioavailability Solubility->Bioavailability impacts Shelf_Life Product Shelf-Life & Storage Thermo_stability Thermo_stability Thermo_stability->Shelf_Life predicts

Caption: Relationship between structure, properties, and drug performance.

Authoritative Grounding: Implications for Researchers and Developers

The data generated for MHDIC have direct and actionable consequences for a drug development program:

  • Formulation Development: The high stability of this crystalline form makes it an excellent candidate for a conventional oral solid dosage form (tablet or capsule). The risk of the API degrading during formulation processes like wet granulation would be low.[15]

  • Regulatory Filings: The definitive crystal structure and thermal stability data are essential components of the Chemistry, Manufacturing, and Controls (CMC) section of an Investigational New Drug (IND) or New Drug Application (NDA). They demonstrate a deep understanding and control over the drug substance.

  • Shelf-Life Prediction: The high decomposition temperature suggests that MHDIC will have excellent long-term stability under standard storage conditions (e.g., room temperature), a critical factor for the commercial viability of a drug product.[7][8]

  • Polymorph Screening: While the characterized form is stable, the existence of other, less stable polymorphs is always a possibility.[16][17] This initial analysis serves as the benchmark against which any other potential forms discovered during a comprehensive polymorph screen would be compared.

References

  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10).
  • Differential Scanning Calorimetry (DSC Analysis)
  • TGA Analysis in Pharmaceuticals. (2026, January 23).
  • Differential Scanning Calorimetry of Pharmaceuticals. (2019, February 27). News-Medical.Net.
  • How Pharmaceutical Companies Use DSC in Drug Development and Stability Testing. (2026, March 17). Technavio.
  • Thermodynamics for the Stabilization of Amorphous Active Pharmaceutical Ingredients via Polymer-Based Formul
  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC.
  • Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. (2025, December 16). Torontech.
  • Thermogravimetric Analysis in Pharmaceuticals. (2020, July 1). Veeprho.
  • Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton).
  • TGA Analysis in Pharmaceuticals Thermal Stability and Decomposition. (2026, January 23). YouTube.
  • Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction D
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). TA Instruments.
  • Predicting crystal structures of organic compounds. (2013, November 22). Chemical Society Reviews (RSC Publishing).
  • Single-Crystal X-Ray Diffraction (SC-XRD). (2026, March 16). Universität Ulm.
  • Single Crystal X-ray Diffraction. (2023, October 25). Pulstec USA.
  • Crystal Structures of Organic Compounds. (2012, September 19). IntechOpen.
  • Price, S. L. (2014). Predicting crystal structures of organic compounds. Chemical Society Reviews, 43(7), 2098-2111.
  • Thermal Stability and Kinetics of Degradation of Moxonidine as Pure Ingredient vs.

Sources

Toxicity profile and hazard statements for Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the toxicological evaluation of novel chemical intermediates not merely as a regulatory compliance exercise, but as a mechanistic puzzle. Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate (CAS: 216582-48-8) is a highly specialized bicyclic compound frequently utilized in the synthesis of advanced therapeutics, including CD73 inhibitors for immuno-oncology[1] and PI3Kα inhibitors for targeted cancer therapies[2].

Because empirical, compound-specific safety data sheets (SDS) often lack exhaustive in vivo data for early-stage research chemicals[3][4], we must synthesize predictive toxicology with established protocols derived from structural analogs like 2-hydroxyindane and 5-hydroxyindane[5][6]. This whitepaper provides a comprehensive, self-validating framework for understanding the toxicity profile, metabolic fate, and laboratory handling of this critical intermediate.

Chemical Identity & Predictive Toxicology

To understand the hazard profile of Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate, we must first deconstruct its molecular architecture. The molecule consists of an indane core substituted with a phenolic hydroxyl group at the C6 position and a methyl ester at the C1 position.

  • Phenolic Hydroxyl (-OH): Confers weak acidity and is a primary driver for localized tissue irritation (skin and eyes)[5]. Systemically, it acts as a high-affinity site for Phase II metabolic conjugation.

  • Methyl Ester (-COOCH3): Introduces susceptibility to ubiquitous non-specific carboxylesterases in plasma and hepatic tissues.

  • Indane Core: Highly lipophilic, driving cellular permeability but also increasing the risk of moderate bioaccumulation in aquatic environments if not properly managed[7].

Table 1: Physicochemical & Predictive Toxicological Properties

PropertyValueClinical/Toxicological Implication
Molecular Weight 192.21 g/mol [3]Highly permeable; strictly obeys Lipinski’s Rule of 5.
Molecular Formula C11H12O3[3]-
Log Kow (Predicted) ~2.5 - 3.3[7]Moderate lipophilicity; potential for cellular accumulation.
Acute Oral LD50 (Rat) >2000 mg/kg (Extrapolated)[7]Low acute systemic toxicity, but harmful if swallowed in bulk.

Hazard Statements & GHS Classification

Based on the established hazard profiles of closely related hydroxyindanes and indane-derivatives[5][8], the following Globally Harmonized System (GHS) classifications must be applied as a conservative, self-validating baseline for laboratory handling.

Table 2: Extrapolated GHS Hazard Classifications

Hazard ClassCategoryHazard StatementPrecautionary Focus
Acute Toxicity, Oral Category 4H302: Harmful if swallowedP264: Wash skin thoroughly after handling.
Skin Corrosion/Irritation Category 2H315: Causes skin irritationP280: Wear protective gloves/clothing.
Serious Eye Damage Category 2AH319: Causes serious eye irritationP305+P351+P338: Rinse cautiously with water.
STOT - Single Exposure Category 3H335: May cause respiratory irritationP261: Avoid breathing dust/fumes.

Mechanistic Metabolism & Toxicokinetics

Understanding the metabolic fate of this compound is critical for interpreting in vitro toxicity data. The compound undergoes rapid biotransformation via two primary pathways, which act as natural detoxification mechanisms but complicate systemic exposure during drug development.

  • Ester Hydrolysis: Carboxylesterases (CES1/CES2) cleave the methyl ester, releasing trace methanol and forming 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid.

  • Phase II Conjugation: The C6-phenol is a prime substrate for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), leading to rapid renal clearance[9].

Metabolism Compound Methyl 6-hydroxy-2,3-dihydro -1H-indene-1-carboxylate Esterase Carboxylesterase (CES1/CES2) Compound->Esterase Hydrolysis UGT UGT Enzymes (Phase II) Compound->UGT Conjugation CarboxylicAcid 6-hydroxy-2,3-dihydro -1H-indene-1-carboxylic acid Esterase->CarboxylicAcid CarboxylicAcid->UGT Conjugation Glucuronide O-Glucuronide Conjugate (Renal Excretion) UGT->Glucuronide

Primary metabolic biotransformation pathways of the indane derivative.

Standardized Experimental Protocols for Toxicity Profiling

To empirically validate the predictive toxicology, our laboratory employs a self-validating workflow utilizing Human Liver Microsomes (HLMs) and HepG2 cell lines. I specifically designed this protocol to decouple intrinsic cytotoxicity from metabolic instability.

Protocol A: In Vitro Cytotoxicity (HepG2 Assay)

Causality Focus: HepG2 cells are selected because they retain baseline hepatic enzyme activity, providing a more accurate toxicological picture than non-metabolizing cell lines (like HEK293). Resazurin is chosen over MTT because it is non-toxic, allowing for continuous monitoring, and avoids artifacts caused by chemical reduction by the test compound itself.

  • Preparation: Seed HepG2 cells at 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Dosing: Prepare a 10 mM stock of Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate in pure DMSO. Perform serial dilutions in media to achieve final assay concentrations of 1, 10, 50, 100, and 500 μM (ensuring final DMSO concentration remains <0.5% to prevent solvent toxicity).

  • Incubation: Expose cells to the compound for 48 hours.

  • Viability Assessment: Add Resazurin (Alamar Blue) reagent. The reduction of non-fluorescent resazurin to highly fluorescent resorufin by metabolically active cells provides a direct, quantitative measure of viability.

  • Data Synthesis: Calculate the IC₅₀ using non-linear regression analysis.

Protocol B: Metabolic Stability (HLM Assay)

Causality Focus: We supplement HLMs with both NADPH (for Phase I CYP450 oxidation) and UDPGA (for Phase II glucuronidation) to capture the full spectrum of the compound's clearance mechanisms, specifically targeting the vulnerable C6-phenol[9]. The inclusion of an internal standard (tolbutamide) ensures the extraction process is self-validating.

  • Reaction Mix: Combine 1 μM test compound, 0.5 mg/mL HLMs, and 100 mM phosphate buffer (pH 7.4).

  • Initiation: Add 1 mM NADPH and 2 mM UDPGA to initiate the enzymatic reaction.

  • Sampling: Extract 50 μL aliquots at exactly 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench the aliquots into 150 μL of ice-cold acetonitrile containing 100 ng/mL tolbutamide (internal standard) to precipitate proteins and instantly halt enzymatic activity.

  • Quantification: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to determine the intrinsic clearance ( CLint​ ).

Workflow cluster_0 Cytotoxicity (HepG2) cluster_1 Metabolic Stability (HLM) Prep Compound Prep (DMSO Stock) HepG2 Seed HepG2 Cells Prep->HepG2 HLM HLM + NADPH/UDPGA Prep->HLM Resazurin Resazurin Assay HepG2->Resazurin 48h Incubation Analysis Data Synthesis (IC50 & CL_int) Resazurin->Analysis LCMS LC-MS/MS Analysis HLM->LCMS Time-course Quench LCMS->Analysis

High-throughput screening workflow for cytotoxicity and metabolic stability.

Safety, Handling, and Environmental Impact

When handling Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate in the laboratory, strict adherence to environmental and personal safety protocols is required:

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a well-ventilated fume hood are mandatory to mitigate respiratory and dermal irritation risks associated with the phenolic moiety[8][10].

  • Spill Management: In the event of a spill, absorb with inert materials (e.g., vermiculite or dry sand). Avoid generating dust if handling the solid form.

  • Environmental Toxicity: Do not flush into aquatic systems. Indane derivatives exhibit moderate aquatic toxicity (GHS Chronic Category 2) and can inhibit the microbial breakdown of co-occurring compounds in wastewater[7]. Dispose of via a licensed chemical waste facility.

References

  • Grokipedia. "Indane - Toxicity and Health Effects". Grokipedia Chemical Database. URL:[Link]

  • Google Patents. "US20230295213A1 - Cd73 inhibitors and pharmaceutical uses thereof". United States Patent and Trademark Office.
  • Google Patents. "WO2024163752A1 - HETEROCYCLIC COMPOUNDS AS PI3Kα INHIBITORS". World Intellectual Property Organization.

Sources

Methodological & Application

The Strategic Utility of Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary pharmaceutical development, the demand for structurally sophisticated and stereochemically defined intermediates is paramount. Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate emerges as a highly valuable, albeit specialized, building block, particularly in the synthesis of potent and selective melatonin receptor agonists. Its rigid, bicyclic framework, coupled with strategically placed functional groups, offers medicinal chemists a powerful scaffold for crafting novel therapeutics targeting sleep disorders and other neurological conditions.

This technical guide elucidates the practical applications of Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate, providing in-depth protocols and the scientific rationale for its use as a key pharmaceutical intermediate. The focus will be on its role in the synthesis of compounds structurally related to Ramelteon, a prominent melatonin receptor agonist approved for the treatment of insomnia.[1][2]

Core Structural Significance

The therapeutic potential of this indene derivative lies in its unique combination of structural features:

  • Dihydroindene Core: This rigid bicyclic system provides a constrained conformation, which is often crucial for high-affinity binding to specific receptor subtypes. In the context of melatonin agonists, this scaffold mimics the indole nucleus of the natural ligand.[3][4]

  • Chiral Center at C1: The carboxylate group at the C1 position establishes a stereocenter. The specific stereochemistry (R or S) at this position is often critical for biological activity, with one enantiomer typically exhibiting significantly higher potency.[4]

  • 6-Hydroxy Group: This phenolic hydroxyl group is a key pharmacophoric feature. It can act as a hydrogen bond donor or acceptor, mimicking the 5-methoxy group of melatonin. Furthermore, it serves as a synthetic handle for further molecular elaboration, such as the formation of the furan ring seen in Ramelteon.

  • Methyl Carboxylate: The ester at C1 is a versatile functional group. It can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted to an amide, allowing for the introduction of various side chains essential for modulating pharmacological properties.

Application Profile: Synthesis of Melatonin Receptor Agonists

The primary application of Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate and its close analogs is in the construction of melatonin receptor agonists. These compounds are of significant interest for treating sleep-wake cycle disorders.[2] A key example is Ramelteon, which features a tricyclic 1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan core.[1][5] The 2,3-dihydro-1H-indene moiety constitutes a significant portion of this core structure.

The following sections will detail a representative synthetic workflow, illustrating how Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate can be elaborated into a key precursor for Ramelteon-like molecules.

Diagram: Synthetic Workflow Overview

G A Common Precursor (e.g., 6-Hydroxy-1-indanone) B Methyl 6-hydroxy-2,3-dihydro-1H- indene-1-carboxylate A->B Carboxylation/ Esterification C Formation of Furan Ring B->C O-Alkylation & Cyclization D Side Chain Elaboration C->D Functional Group Interconversion E Final API (Ramelteon Analog) D->E Amidation

Caption: High-level overview of the synthetic pathway from a common precursor to a Ramelteon analog.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the key transformations involving Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate.

Protocol 1: Synthesis of the Key Intermediate from 6-Hydroxy-1-indanone

While Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate itself is not a widely available starting material, it can be conceptually derived from the more common 6-hydroxy-1-indanone. This initial protocol outlines a plausible route to generate the title compound or a close derivative, which then serves as the starting point for subsequent reactions. The logic is based on standard organic transformations.

Objective: To prepare a 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid derivative.

Reaction Principle: This multi-step process involves the reduction of the ketone, followed by introduction of a two-carbon side chain at the 1-position, which is then oxidized to the carboxylic acid and esterified. An alternative, more direct approach could involve a Reformatsky-type reaction or carboxylation of an organometallic intermediate, though these can be lower yielding. A more robust method involves olefination followed by reduction and functional group manipulation.

Step-by-Step Methodology:

  • Wittig-Horner-Emmons Olefination:

    • To a solution of 6-hydroxy-1-indanone (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil).

    • Stir the mixture for 30 minutes, then add triethyl phosphonoacetate (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the corresponding ethyl 6-hydroxy-1H-indene-1-ylideneacetate.

  • Asymmetric Hydrogenation:

    • In a high-pressure reactor, dissolve the product from the previous step (1.0 eq) in degassed methanol.

    • Add a chiral ruthenium catalyst, such as (S)-BINAP-RuCl₂ (0.01 eq).[4]

    • Pressurize the reactor with hydrogen gas (50-100 atm) and heat to 50-60 °C.

    • Maintain stirring for 24-48 hours, monitoring the reaction by TLC or HPLC for the disappearance of the starting material.

    • Carefully vent the reactor, and concentrate the reaction mixture.

    • The crude product, ethyl (S)-6-hydroxy-2,3-dihydro-1H-indene-1-acetate, can be purified by chromatography. The methyl ester can be obtained by using the corresponding methyl phosphonoacetate in the first step or by transesterification.

Causality Behind Experimental Choices:

  • The Wittig-Horner-Emmons reaction is a reliable method for forming a carbon-carbon double bond and introducing the ester functionality in one step.

  • Asymmetric hydrogenation with a chiral catalyst like Ru-BINAP is a well-established and highly effective method for setting the stereochemistry at the C1 position, which is crucial for the biological activity of the final drug molecule.[4] This approach provides high enantiomeric excess.

Protocol 2: Formation of the Tricyclic Indeno[5,4-b]furan Core

Objective: To construct the furan ring fused to the indene system, a key structural feature of Ramelteon.

Reaction Principle: This transformation is typically achieved via an initial O-alkylation of the phenolic hydroxyl group, followed by an intramolecular cyclization.

Step-by-Step Methodology:

  • O-Alkylation with Ethylene Oxide or a 2-Haloethanol:

    • Dissolve the (S)-methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate (or its acetate derivative from the previous protocol) (1.0 eq) in a suitable solvent such as acetone or DMF.

    • Add a base, for instance, potassium carbonate (2.0-3.0 eq).

    • Add 2-bromoethanol (1.5 eq) and heat the mixture to reflux (or ~80 °C) for 8-12 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture, filter off the base, and concentrate the filtrate.

    • Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Intramolecular Friedel-Crafts-type Cyclization:

    • The crude product from the previous step is dissolved in a suitable solvent for cyclization, such as polyphosphoric acid (PPA) or Eaton's reagent.

    • Heat the mixture to 80-100 °C for 2-4 hours.

    • Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

    • Extract the product with a suitable organic solvent like dichloromethane.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry and concentrate.

    • Purify by column chromatography to yield the tricyclic ester.

Causality Behind Experimental Choices:

  • The use of a base like potassium carbonate facilitates the deprotonation of the phenolic hydroxyl, allowing for nucleophilic attack on the electrophilic 2-bromoethanol.

  • Strong acids like PPA or Eaton's reagent are effective for promoting the intramolecular cyclization to form the furan ring. This is a classic approach for forming such fused ring systems.

Protocol 3: Side Chain Elaboration to an Amine Precursor

Objective: To convert the methyl carboxylate group into an aminoethyl side chain, which is necessary for the final amidation step.

Reaction Principle: This involves a two-step reduction of the ester to an alcohol, followed by conversion to a leaving group and displacement with a nitrogen nucleophile (or alternatively, conversion to a nitrile followed by reduction).

Step-by-Step Methodology:

  • Reduction of the Ester to an Alcohol:

    • Dissolve the tricyclic ester (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool to 0 °C.

    • Slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) in THF.

    • Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2-4 hours.

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting solids and wash thoroughly with THF or ethyl acetate.

    • Concentrate the filtrate to obtain the crude primary alcohol.

  • Conversion to Amine (via Mesylate and Azide):

    • Dissolve the crude alcohol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C.

    • Add methanesulfonyl chloride (1.2 eq) dropwise and stir for 1-2 hours.

    • Wash the reaction mixture with cold water, saturated sodium bicarbonate, and brine. Dry and concentrate to give the crude mesylate.

    • Dissolve the crude mesylate in DMF, add sodium azide (2.0 eq), and heat to 60-70 °C for 4-6 hours.

    • Cool, pour into water, and extract with ethyl acetate. Wash, dry, and concentrate.

    • Dissolve the crude azide in THF/water and add triphenylphosphine (1.5 eq). Stir at room temperature overnight (Staudinger reaction).

    • Concentrate the mixture and purify by chromatography to obtain the primary amine.

Causality Behind Experimental Choices:

  • LiAlH₄ is a powerful reducing agent capable of cleanly reducing the ester to the primary alcohol.

  • The two-step conversion via a mesylate and an azide is a standard and reliable method for converting an alcohol to a primary amine with inversion of configuration if the alcohol is chiral (though in this case, it is attached to a non-stereogenic center after the initial ester reduction). The Staudinger reaction is a mild method for reducing the azide to the amine.

Diagram: Key Synthetic Transformations

G cluster_0 Core Construction cluster_1 Side Chain Modification A Methyl 6-hydroxy-2,3-dihydro- 1H-indene-1-carboxylate B O-Alkylated Intermediate A->B K2CO3, BrCH2CH2OH C Tricyclic Indeno[5,4-b]furan Ester B->C PPA, Heat D Tricyclic Indeno[5,4-b]furan Ester E Primary Alcohol D->E 1. LiAlH4 F Primary Amine E->F 1. MsCl, Et3N 2. NaN3 3. PPh3, H2O G Final Propionamide (API) F->G Propionyl Chloride, Base

Caption: Key reaction steps in the synthesis of a Ramelteon analog.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of a Ramelteon precursor. Note that yields are representative and can vary based on scale and optimization.

StepKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
O-Alkylation K₂CO₃, 2-BromoethanolDMF808-1285-95
Cyclization Polyphosphoric Acid (PPA)Neat80-1002-470-85
Ester Reduction LiAlH₄THF0 to RT2-490-98
Mesylation MsCl, Et₃NCH₂Cl₂01-295-100 (crude)
Azide Displacement NaN₃DMF60-704-685-95
Staudinger Reduction PPh₃THF/H₂ORT12-1680-90
Final Amidation Propionyl chloride, BaseCH₂Cl₂/aq.0 to RT1-290-98

Conclusion

Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate stands as a testament to the power of rationally designed intermediates in modern pharmaceutical synthesis. Its inherent structural and functional features provide an excellent starting point for the efficient, stereocontrolled synthesis of complex molecules like melatonin receptor agonists. The protocols and rationale presented herein offer a framework for researchers and drug development professionals to leverage this and similar scaffolds in the pursuit of novel therapeutics. The ability to systematically modify each component of the molecule—the aromatic ring, the five-membered ring, and the side chain—underscores its value as a versatile platform for generating libraries of compounds for structure-activity relationship studies, ultimately accelerating the discovery of new medicines.

References

  • ResearchGate. (n.d.). Representative approaches to the synthesis of ramelteon. Retrieved from [Link]

  • PMC. (2021). Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis. Retrieved from [Link]

  • IntechOpen. (2020, March 4). Synthetic Melatonin Receptor Agonists and Antagonists. Retrieved from [Link]

  • Organic Process Research & Development. (2015, January 6). A Novel and Practical Synthesis of Ramelteon. Retrieved from [Link]

  • ACS Publications. (2021, September 30). Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2015, January 6). A Novel and Practical Synthesis of Ramelteon. Retrieved from [Link]

  • RSC Advances. (n.d.). Design, synthesis and biological evaluation of a new class of MT2-selective agonists. Retrieved from [Link]

  • Google Patents. (n.d.). US8242291B2 - Process for the preparation of ramelteon.
  • PubMed. (2002, September 12). Synthesis of a novel series of benzocycloalkene derivatives as melatonin receptor agonists. Retrieved from [Link]

Sources

Application Note & Protocol: High-Purity Extraction of Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide to the selection of reagents and solvents, along with a detailed protocol for the extraction and purification of Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate. This molecule, possessing both a phenolic hydroxyl group and a methyl ester, requires a multi-step liquid-liquid extraction strategy that leverages acid-base chemistry for selective purification. The methodologies outlined herein are designed for researchers in synthetic chemistry and drug development, emphasizing not just the procedural steps but the chemical principles that ensure high purity and yield.

Scientific Foundation: The Extraction Strategy

The successful isolation of Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate from a crude synthetic reaction mixture hinges on the strategic exploitation of its unique chemical functionalities. The molecule contains:

  • A phenolic hydroxyl group (-OH), which is weakly acidic (pKa ≈ 10).

  • A methyl ester group (-COOCH₃), which is neutral.

  • A dihydroindene backbone , which is largely nonpolar and hydrophobic.

This dual nature allows for a sophisticated purification workflow that separates the target compound from potential impurities, such as unreacted starting materials (e.g., the corresponding carboxylic acid), catalysts, and non-polar byproducts.

The core principle is a differential acid-base extraction. A weak base, such as sodium bicarbonate, is first used to remove more acidic impurities like residual carboxylic acids. Subsequently, a stronger base, like sodium hydroxide, is employed to specifically deprotonate the phenolic hydroxyl group of the target molecule. This converts the organic-soluble phenol into a water-soluble sodium phenoxide salt, effectively transferring it to the aqueous phase and leaving neutral organic impurities behind. Finally, re-acidification of the aqueous phase regenerates the neutral phenolic compound, which can then be re-extracted into a fresh organic solvent.

Reagents and Solvents: A Guided Selection

The choice of solvents and reagents is critical for maximizing recovery and purity while minimizing emulsion formation and product degradation.

Primary Extraction Solvents

The ideal organic solvent should be immiscible with water, have a good solvency for the target compound, and a relatively low boiling point for easy removal. Commonly used solvents for extracting phenolic compounds include ethyl acetate, diethyl ether, and methyl tert-butyl ether (MTBE).[1] Dichloromethane (DCM) is also effective but is denser than water. Green chemistry principles suggest considering more environmentally benign solvents like 2-methyltetrahydrofuran (2-MeTHF).[2][3]

SolventFormulaBoiling Point (°C)Density (g/mL)Key Considerations
Ethyl Acetate CH₃COOCH₂CH₃77.10.902Excellent general-purpose solvent, moderately polar, good solvency for a wide range of compounds.[1][2]
Diethyl Ether (C₂H₅)₂O34.60.713Highly volatile, which allows for easy removal, but extremely flammable. Can form explosive peroxides.
Dichloromethane (DCM) CH₂Cl₂39.61.33Denser than water (forms the bottom layer). Effective but is a suspected carcinogen.
2-Methyltetrahydrofuran (2-MeTHF) C₅H₁₀O800.86A greener alternative to THF and other ethers, with good performance in phenolic extractions.[3]
Aqueous Phase Reagents
  • Weak Base (for acidic impurity removal): Saturated Sodium Bicarbonate (NaHCO₃) solution. This is basic enough to deprotonate carboxylic acids (pKa ~4-5) but not phenols (pKa ~10), allowing for their selective removal.[4]

  • Strong Base (for target compound extraction): 1 M to 2 M Sodium Hydroxide (NaOH) solution. This is sufficiently basic to deprotonate the phenolic hydroxyl group, rendering the target molecule water-soluble.

  • Acid (for neutralization): 1 M to 3 M Hydrochloric Acid (HCl) solution. Used to neutralize the basic aqueous phase, precipitating the purified product. An aqueous solution of citric acid can be a milder alternative for acid-sensitive substrates.[5]

  • Brine: Saturated Sodium Chloride (NaCl) solution. Used to wash organic layers to reduce the amount of dissolved water and to help break up emulsions.[4]

Drying Agents
  • Anhydrous Sodium Sulfate (Na₂SO₄): A neutral drying agent with high capacity but slower action.

  • Anhydrous Magnesium Sulfate (MgSO₄): A slightly acidic drying agent that is fast and efficient.

Detailed Extraction and Purification Protocol

This protocol assumes the synthesis is complete and the reaction solvent has been removed if it is miscible with water (e.g., THF, methanol). The starting point is the crude reaction residue.

Workflow Overview

The following diagram illustrates the logical flow of the purification process, separating impurities based on their acidic or neutral properties before isolating the final product.

G process process organic organic aqueous aqueous product product start Crude Reaction Mixture step1 1. Dissolve in Ethyl Acetate 2. Transfer to Separatory Funnel start->step1 wash1 Wash with sat. NaHCO₃ step1->wash1 org1 Organic Layer 1: - Target Compound - Neutral Impurities wash1->org1 Organic Phase aq1 Aqueous Layer 1: - Acidic Impurities (e.g., Carboxylic Acid) wash1->aq1 Aqueous Phase (Discard) wash2 Extract with 1M NaOH org1->wash2 org2 Organic Layer 2: - Neutral Impurities (Discard) wash2->org2 Organic Phase aq2 Aqueous Layer 2: - Target Compound (as Sodium Phenoxide Salt) wash2->aq2 Aqueous Phase step2 1. Cool in Ice Bath 2. Acidify with 1M HCl aq2->step2 precipitate Precipitated Pure Compound in Aqueous Solution step2->precipitate step3 Extract with fresh Ethyl Acetate precipitate->step3 final_org Final Organic Layer: - Pure Target Compound step3->final_org step4 1. Wash with Brine 2. Dry over Na₂SO₄ 3. Filter & Evaporate final_org->step4 end_product Pure Methyl 6-hydroxy-2,3- dihydro-1H-indene-1-carboxylate step4->end_product

Caption: Workflow for the acid-base extraction and purification of the target compound.

Step-by-Step Protocol

Part A: Initial Workup and Removal of Acidic Impurities

  • Dissolution: Transfer the crude reaction residue into a separatory funnel of appropriate size. Dissolve the residue in a suitable volume of ethyl acetate (e.g., 10 mL per gram of crude material).

  • First Wash (Water): Add an equal volume of deionized water, shake gently, and allow the layers to separate. Drain and discard the aqueous layer. This removes highly polar, water-soluble impurities.

  • Second Wash (Bicarbonate): Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to the organic layer in the separatory funnel.

    • Causality: This step neutralizes and removes strongly acidic impurities, such as unreacted 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid, without affecting the weakly acidic phenolic group of the desired ester.[4]

  • Separation: Stopper the funnel, invert, and vent frequently to release any CO₂ gas that may form. Shake gently for 1-2 minutes. Allow the layers to fully separate.

  • Drain the lower aqueous layer and discard it. Repeat the bicarbonate wash if significant acid is suspected to be present.

Part B: Selective Extraction of the Phenolic Product

  • Base Extraction: To the remaining organic layer in the separatory funnel, add an equal volume of 1 M sodium hydroxide (NaOH) solution.

  • Mixing: Shake the funnel vigorously for 2-3 minutes. The target compound will be deprotonated and transfer into the aqueous phase.

  • Separation: Allow the layers to separate. The top organic layer now contains neutral impurities. Drain the lower, basic aqueous layer (containing the product as a salt) into a clean Erlenmeyer flask or beaker.

  • Re-extraction (Optional but Recommended): Add another portion of 1 M NaOH to the organic layer and repeat the extraction to ensure complete recovery of the product. Combine the aqueous extracts.

  • The organic layer can now be discarded.

Part C: Isolation and Final Purification

  • Acidification: Place the beaker containing the combined basic aqueous extracts into an ice-water bath and stir. Slowly add 3 M HCl dropwise. The target compound will begin to precipitate as a solid or oil as the solution becomes neutralized and then acidic.

    • Control: Monitor the pH with litmus paper or a pH meter. Continue adding acid until the solution is acidic (pH ~2-3).

  • Final Extraction: Transfer the acidified mixture back to a clean separatory funnel. Add a fresh portion of ethyl acetate to extract the precipitated neutral product. Shake well.

  • Separation: Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution).

    • Causality: This wash helps to remove the bulk of the dissolved water from the organic solvent, improving the efficiency of the final drying step and helping to break any minor emulsions.[4]

  • Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a sufficient amount of anhydrous sodium sulfate (Na₂SO₄), and swirl the flask. The drying agent should move freely when the solution is dry.

  • Isolation: Filter the solution through a fluted filter paper or a cotton plug to remove the drying agent. Rinse the flask and the drying agent with a small amount of fresh ethyl acetate to ensure quantitative transfer.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to yield the purified Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate.

References

  • Jessop, P. G. Green Chemistry, 2011 , 13, 1391-1398. (General principles of green solvents). Available at: [Link]

  • ResearchGate. For liquid liquid extraction of phenolic compound from water solution of phenol, which solvent should be best option?. Available at: [Link]

  • Stalikas, C. D. Journal of Separation Science, 2007 , 30(10), 1471-1494. (Review of extraction methods for phenolic compounds). Available at: [Link]

  • Herrerías, C. I., et al. Tetrahedron, 2007 , 63(44), 10755-10785. (General review of extraction techniques). Available at: [Link]

  • Pena-Pereira, F., et al. Molecules, 2017 , 22(5), 754. (Discussion on green extraction solvents). Available at: [Link]

  • Organic Chemistry Data. Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]

  • Neises, B.; Steglich, W. Angewandte Chemie International Edition in English, 1978 , 17(7), 522-524. (Use of citric acid in workups). Available at: [Link]

Sources

Downstream Applications of Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatile 2,3-dihydro-1H-indene Scaffold

The 2,3-dihydro-1H-indene core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active molecules.[1] Its rigid, bicyclic nature provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate is a particularly valuable starting material within this class, offering multiple reactive handles for chemical modification. The phenolic hydroxyl group, the methyl ester, and the potential for aromatic substitution allow for the systematic exploration of structure-activity relationships (SAR) in drug discovery campaigns. This guide provides an in-depth exploration of the potential downstream applications of this versatile building block, complete with detailed protocols for the synthesis and evaluation of novel derivatives.

Core Therapeutic Areas and Mechanistic Insights

Derivatives of the 2,3-dihydro-1H-indene scaffold have demonstrated significant potential in several key therapeutic areas. The strategic modification of Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate can lead to the development of potent and selective agents for the following conditions:

Oncology: Targeting Microtubule Dynamics

A significant body of research highlights the utility of dihydro-1H-indene derivatives as potent inhibitors of tubulin polymerization.[2] These agents can bind to the colchicine site on tubulin, disrupting microtubule dynamics, which is essential for cell division, leading to cell cycle arrest and apoptosis in cancer cells. The 6-hydroxy group of the title compound can serve as a key anchoring point for side chains that mimic the trimethoxyphenyl ring of known tubulin inhibitors like combretastatin A-4 (CA-4).

G cluster_0 Synthesis & Derivatization cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical Studies Start Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate Derivatization Etherification or Esterification of 6-OH group Start->Derivatization Introduce diverse R1 groups Amide_Coupling Hydrolysis of methyl ester followed by amide coupling Derivatization->Amide_Coupling Introduce diverse R2 groups Final_Compounds Library of Indene Derivatives Amide_Coupling->Final_Compounds Antiproliferative Antiproliferative Assays (e.g., MTT, SRB) on cancer cell lines Final_Compounds->Antiproliferative Tubulin_Polymerization Tubulin Polymerization Assay Antiproliferative->Tubulin_Polymerization Confirm mechanism of action Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Tubulin_Polymerization->Cell_Cycle Apoptosis Apoptosis Assays (e.g., Annexin V/PI staining) Cell_Cycle->Apoptosis Xenograft Xenograft Tumor Models Apoptosis->Xenograft Toxicity Toxicology Studies Xenograft->Toxicity PK_PD Pharmacokinetics/Pharmacodynamics Toxicity->PK_PD Lead_Optimization Lead Optimization PK_PD->Lead_Optimization

Caption: Workflow for the development of indene-based anticancer agents.

Inflammation and Pain: Modulating Key Inflammatory Pathways

The indene scaffold is also present in compounds with significant analgesic and anti-inflammatory properties.[3] The mechanism of action for these derivatives can involve the inhibition of key inflammatory targets such as cyclooxygenase (COX) enzymes or orphan nuclear receptors like RORγ. The ability to modify the substitution pattern on the aromatic ring and the carboxylate functionality of Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate allows for the fine-tuning of activity and selectivity against these targets.

G Indene_Derivative Indene Derivative RORg RORγ Indene_Derivative->RORg Inhibition NFkB NF-κB RORg->NFkB Suppression Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) NFkB->Pro_inflammatory_Cytokines Decreased Transcription Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Reduction

Caption: Potential mechanism of action for anti-inflammatory indene derivatives.

Experimental Protocols

Protocol 1: Synthesis of a Representative Indene-Based Tubulin Polymerization Inhibitor

This protocol describes the synthesis of a derivative where the 6-hydroxy group is etherified with a 3,4,5-trimethoxybenzyl group, and the methyl ester is hydrolyzed to the corresponding carboxylic acid.

Materials:

  • Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate

  • 3,4,5-Trimethoxybenzyl chloride

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

Step 1: Etherification of the Phenolic Hydroxyl Group

  • To a solution of Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 3,4,5-trimethoxybenzyl chloride (1.2 eq) to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the etherified intermediate.

Step 2: Hydrolysis of the Methyl Ester

  • Dissolve the etherified intermediate (1.0 eq) in a mixture of THF:MeOH:H₂O (3:1:1).

  • Add LiOH (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the organic solvents.

  • Dilute the residue with water and acidify to pH 2-3 with 1 M HCl.

  • A precipitate will form. Filter the solid, wash with cold water, and dry under vacuum to yield the final carboxylic acid derivative.

Protocol 2: In Vitro Tubulin Polymerization Assay

Principle: This assay measures the effect of a test compound on the polymerization of purified tubulin into microtubules. The increase in absorbance at 340 nm due to light scattering by the forming microtubules is monitored over time.

Materials:

  • Tubulin (>99% pure)

  • GTP (Guanosine-5'-triphosphate)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • Test compound (dissolved in DMSO)

  • Paclitaxel (positive control for polymerization)

  • Colchicine (positive control for inhibition)

  • 96-well microplate

  • Temperature-controlled spectrophotometer

Procedure:

  • Prepare a 2X solution of tubulin (e.g., 3 mg/mL) in General Tubulin Buffer on ice.

  • Prepare 10X solutions of the test compound, paclitaxel, and colchicine in General Tubulin Buffer.

  • In a 96-well plate, add 50 µL of the 2X tubulin solution to each well.

  • Add 10 µL of the 10X test compound or control solutions to the respective wells.

  • Incubate the plate at 37 °C for 5 minutes.

  • Initiate the polymerization by adding 40 µL of a pre-warmed (37 °C) solution of GTP (final concentration 1 mM) to each well.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37 °C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot the absorbance versus time to generate polymerization curves. A decrease in the rate and extent of polymerization compared to the DMSO control indicates inhibition.

Data Analysis: The IC₅₀ value (the concentration of the compound that inhibits tubulin polymerization by 50%) can be calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Compound IC₅₀ (µM) for Tubulin Polymerization Antiproliferative IC₅₀ (µM) on K562 cells
12d Not specified, but confirmed inhibitor0.028 - 0.087
CA-4 Not specified0.004 - 0.010
15c Not specified0.100 - 0.114
15d Not specified0.774 - 1.127
Table adapted from a study on dihydro-1H-indene derivatives.[2]

Conclusion and Future Directions

Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate represents a highly promising and versatile starting material for the development of novel therapeutic agents. Its strategic derivatization can lead to potent modulators of key biological pathways implicated in cancer and inflammation. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this scaffold and to identify lead compounds for further preclinical and clinical development. Future work should focus on expanding the library of derivatives, exploring other potential therapeutic applications, and conducting in-depth mechanistic studies to fully elucidate the mode of action of these promising compounds.

References

  • Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. PMC. Available at: [Link]

  • Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6‐Methoxy‐2,3‐Dihydro‐1H‐Inden‐1‐One Derivatives for Analgesic and Anti‐inflammatory Activity. ResearchGate. Available at: [Link]

  • Synthesis and Anticancer Activity of Some 1H-inden-1-one Substituted (Heteroaryl)Acetamide Derivatives. Bentham Science Publishers. Available at: [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate (CAS 216582-48-8)[1].

Synthesizing this specific indane-based ester from its precursor, 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid, presents a distinct chemoselectivity challenge. The substrate contains both a carboxylic acid (the target for esterification) and a reactive phenolic hydroxyl group. Traditional Fischer esterification utilizing harsh mineral acids (e.g., concentrated H2​SO4​ ) under prolonged reflux often leads to unwanted side reactions, including oxidative degradation or etherification of the phenolic hydroxyl[2].

To achieve high chemoselectivity, the preferred methodology utilizes Thionyl Chloride ( SOCl2​ ) in anhydrous Methanol. This approach generates anhydrous HCl in situ, providing a milder acidic environment that selectively protonates the carbonyl oxygen, facilitating nucleophilic attack by methanol while leaving the sensitive phenolic hydroxyl intact[3][4].

Optimization Workflow

The following decision matrix illustrates the kinetic and thermodynamic pathways based on temperature and time controls during the SOCl2​ /MeOH esterification process.

OptimizationWorkflow SM 6-hydroxyindane-1-carboxylic acid + Anhydrous MeOH Catalyst Add SOCl2 dropwise at 0°C SM->Catalyst TempDecision Optimize Temperature & Time Catalyst->TempDecision LowTemp 0°C to RT (12-24 hrs) TempDecision->LowTemp MidTemp 40°C - 60°C (2-4 hrs) TempDecision->MidTemp HighTemp >65°C (Reflux) (>12 hrs) TempDecision->HighTemp ResultLow Incomplete Conversion (Low Yield) LowTemp->ResultLow ResultMid Optimal Esterification (High Yield & Purity) MidTemp->ResultMid ResultHigh Side Reactions (O-Methylation) HighTemp->ResultHigh

Workflow for optimizing temperature and time in the esterification of 6-hydroxyindane-1-carboxylic acid.

Troubleshooting Guides & FAQs

Q1: Why is temperature control critical during the initial addition of SOCl2​ ? A: The reaction between SOCl2​ and methanol is highly exothermic and rapidly generates HCl and SO2​ gases. If SOCl2​ is added at room temperature, the localized thermal spike can cause the electron-rich phenolic ring to undergo oxidative side reactions. Addition must be strictly controlled at 0°C to manage the exotherm and ensure the chemoselective formation of the active intermediate before methanolysis begins[4].

Q2: I am observing incomplete conversion (high starting material recovery) after 24 hours. What is the kinetic bottleneck? A: While reagent addition must occur at 0°C, the actual esterification propagation step is kinetically stalled at this temperature. If the reaction is not allowed to warm up, the conversion will plateau. For optimal kinetics, the reaction must be gradually warmed and mildly heated to 40°C–60°C for 2 to 4 hours to overcome the activation energy barrier[2].

Q3: My LC-MS analysis shows a major impurity with a mass +14 Da higher than the desired product. How do I prevent this? A: A +14 Da mass shift indicates O-methylation (forming Methyl 6-methoxy-2,3-dihydro-1H-indene-1-carboxylate). This occurs when the reaction is subjected to prolonged reflux (>65°C for >12 hours) in the presence of strong acids, which forces the etherification of the phenolic hydroxyl[2][5]. To prevent this, strictly limit the reaction temperature to a maximum of 60°C and quench the reaction immediately upon consumption of the starting material.

Q4: How do I safely quench the reaction to preserve both the ester linkage and the phenol? A: Do not use strong aqueous bases (like NaOH), as they will immediately hydrolyze the newly formed methyl ester back to the carboxylic acid, or deprotonate the phenol, complicating the phase separation. Instead, remove the excess methanol under reduced pressure first, and neutralize the remaining residue with cold, saturated aqueous NaHCO3​ [2].

Quantitative Optimization Data

The following table summarizes the causal relationship between thermal conditions, reaction time, and the resulting product profile.

Temperature ProfileReaction TimeYield (%)Purity (HPLC)Mechanistic Observation
0°C to 20°C 24 hrs< 40%> 98%Kinetically stalled; insufficient thermal energy for complete activation of the carboxylic acid.
50°C 3 hrs> 90%> 98%Optimal thermal energy for complete conversion; phenolic hydroxyl remains unreacted.
70°C (Reflux) 18 hrs~ 60%< 70%High thermal stress promotes O-methylation (+14 Da impurity) and oxidative degradation.

Self-Validating Experimental Protocol

To ensure reproducibility and high E-E-A-T standards, follow this self-validating methodology for the synthesis of Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate.

Step 1: Reagent Preparation & Activation

  • Suspend 1.0 equivalent of 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid in anhydrous methanol (10 volumes). Causality: Anhydrous conditions prevent the competitive hydrolysis of the in situ generated acyl chloride.

  • Cool the suspension to 0°C using an ice-water bath under an inert atmosphere ( N2​ or Argon).

  • Add SOCl2​ (1.5 equivalents) dropwise over 15 minutes.

  • Validation Checkpoint 1: Observe the controlled evolution of SO2​ and HCl gas bubbles. The suspension should gradually turn into a clear solution, confirming successful activation.

Step 2: Propagation & Optimization

  • Remove the ice bath and equip the flask with a reflux condenser.

  • Heat the reaction mixture to 50°C and stir for 3 hours.

  • Validation Checkpoint 2: Sample 50 µL of the reaction mixture, dilute in 1 mL of methanol, and analyze via TLC (Eluent: Hexane/EtOAc 7:3). The starting material spot ( Rf​≈0.2 ) must completely disappear, replaced by a single, less polar product spot ( Rf​≈0.6 ). If starting material persists, continue heating for 1 additional hour.

Step 3: Quenching & Workup

  • Concentrate the reaction mixture under reduced pressure at 35°C to remove excess methanol and residual HCl. Causality: Removing the acid before aqueous workup prevents reverse hydrolysis of the ester.

  • Resuspend the crude viscous oil in Ethyl Acetate (15 volumes) and cool to 0°C.

  • Slowly add cold, saturated aqueous NaHCO3​ dropwise until the aqueous layer reaches pH 7.5–8.0.

  • Validation Checkpoint 3: Verify the pH of the aqueous layer with indicator paper. A stable, slightly basic pH ensures the ester is safe from acid-catalyzed hydrolysis while keeping the phenol (pKa ~10) fully protonated and partitioned in the organic layer.

Step 4: Isolation

  • Separate the organic layer. Wash the aqueous layer once more with Ethyl Acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2​SO4​ .

  • Filter and concentrate under reduced pressure to yield the pure Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate as a solid.

Sources

Resolving crystallization and precipitation problems with Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate. This guide is designed for researchers, chemists, and pharmaceutical development professionals to navigate and resolve common challenges associated with the crystallization and precipitation of this molecule. Our goal is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower you in your experimental work.

The unique structure of Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate—featuring a chiral center at the C1 position, a phenolic hydroxyl group, and a methyl ester—presents specific challenges. Issues such as oiling out, polymorphism, and precipitation are common hurdles that can impact yield, purity, and reproducibility. This document provides a systematic approach to troubleshooting these problems.

Troubleshooting Guide: Common Crystallization & Precipitation Issues

This section addresses the most frequently encountered problems in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Complete Failure to Crystallize

Symptom: Upon cooling or solvent evaporation, the solution remains clear, or at best becomes a non-particulate, viscous liquid. No solid material forms.

Q: My compound won't crystallize from solution. What are the primary causes and how can I fix it?

A: This is a classic problem often rooted in either thermodynamics (solubility) or kinetics (nucleation).

Causality & Solutions:

  • Insufficient Supersaturation: The concentration of the solute has not exceeded its saturation point at the given temperature, meaning there is no thermodynamic driving force for crystallization.

    • Solution: Carefully evaporate the solvent under reduced pressure or with a gentle stream of inert gas (N₂ or Ar). If using an anti-solvent, add it dropwise to the point of faint, persistent turbidity.

  • Excessive Solubility: The chosen solvent is too effective, keeping the compound in solution even at low temperatures. A good crystallization solvent should dissolve the compound when hot but poorly when cold.[1][2]

    • Solution: Re-evaluate your solvent choice. Consider a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (e.g., ethyl acetate, acetone) and then slowly add a "poor" or "anti-solvent" (e.g., heptane, hexanes) in which the compound is insoluble until nucleation begins.[3]

  • Kinetic Hindrance of Nucleation: Crystal formation requires an initial energy barrier to be overcome to form a stable nucleus.[2] Impurities can sometimes inhibit this process.[4]

    • Solution - Induce Nucleation:

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic glass fragments serve as nucleation sites.[3]

      • Seeding: Introduce a single, pure crystal of Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate into the supersaturated solution. This provides a template for crystal growth.[5]

      • Lower Temperature: If not already done, cool the solution in an ice bath or refrigerator to further decrease solubility and promote nucleation.

Issue 2: "Oiling Out" - Formation of a Second Liquid Phase

Symptom: Instead of forming solid crystals, the compound separates from the solution as a dense, often sticky, oil or viscous liquid.

Q: My compound is "oiling out" instead of crystallizing. Why is this happening and what is the protocol to prevent it?

A: "Oiling out" occurs when a supersaturated solution's solute comes out of solution at a temperature above its melting point.[2] The presence of impurities often depresses the melting point, exacerbating this issue. The phenolic hydroxyl group in your molecule can also lead to strong intermolecular hydrogen bonding, which may favor an amorphous, oil-like state.

Causality & Solutions:

  • High Solute Concentration: The solution is too concentrated, causing the compound to precipitate before the solution has cooled sufficiently.

    • Solution: Re-heat the mixture to re-dissolve the oil, add more solvent (10-20% increase), and allow it to cool more slowly.[6]

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the ordered arrangement of molecules into a crystal lattice.

    • Solution: Slow down the cooling rate. Insulate the flask with glass wool or place it in a large Dewar flask filled with warm water and allow it to cool to room temperature overnight.

  • Inappropriate Solvent Choice: The boiling point of the solvent may be too high relative to the compound's melting point.

    • Solution: Switch to a lower-boiling point solvent or solvent system. For example, if you are using toluene, consider trying ethyl acetate or a mixture of ethanol and water.

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation and lower the melting point of the eutectic mixture.[7][8]

    • Solution: Purify the crude material first using a technique like column chromatography before attempting recrystallization.[2]

Issue 3: Formation of Fine Powder or Needles

Symptom: The crystallization occurs, but results in a very fine powder or delicate needles that are difficult to filter and wash.

Q: I'm getting crystals, but they are too small or needle-like. How can I grow larger, more robust crystals?

A: The formation of very small crystals is typically a result of rapid and excessive nucleation, where countless small crystals form simultaneously rather than allowing a smaller number of nuclei to grow into larger crystals.[6]

Causality & Solutions:

  • High Rate of Supersaturation: Cooling too quickly or adding an anti-solvent too fast creates a high degree of supersaturation, favoring nucleation over crystal growth.

    • Solution: Decrease the rate of cooling. If using an anti-solvent, add it much more slowly and ensure vigorous stirring to dissipate local areas of high concentration.

  • Solvent System: Some solvents inherently promote certain crystal habits.

    • Solution: Experiment with different solvents. A slightly more viscous solvent can sometimes slow down diffusion to the crystal face, promoting more orderly and larger growth.

  • Agitation: Excessive agitation can induce mechanical nucleation, leading to a larger number of small crystals.

    • Solution: Allow the solution to cool without stirring once it becomes supersaturated.

Issue 4: Inconsistent Results and Polymorphism

Symptom: Different batches of crystallization produce crystals with different appearances, melting points, or solubility, leading to inconsistent yields.

Q: My crystallization process is not reproducible. Why am I getting different results each time?

A: This issue is often indicative of polymorphism, which is the ability of a compound to exist in multiple crystalline forms.[9][10] These different forms, or polymorphs, can have distinct physicochemical properties, including stability and solubility.[5][11] The formation of a specific polymorph can be highly sensitive to subtle changes in crystallization conditions.[12]

Causality & Solutions:

  • Variable Crystallization Conditions: Minor differences in cooling rate, stirring speed, solvent purity, or temperature can favor the formation of different polymorphs.

    • Solution: Standardize and strictly control all crystallization parameters. Use a programmable cooling bath for precise temperature control. Document every parameter meticulously.

  • Metastable Form Conversion: Often, a less stable (metastable) polymorph will crystallize first because it is kinetically favored, and then it may convert to a more stable form over time.[5]

    • Solution: Implement a "slurry" step. After the initial crystallization, continue to stir the crystal slurry at a constant temperature for several hours. This allows any metastable forms to convert to the most thermodynamically stable form, ensuring consistency.

  • Seeding with the Correct Form: Using seed crystals is the most effective way to ensure the desired polymorph is produced.

    • Solution: Characterize your polymorphs using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). Once the desired stable form is identified, generate a small stock of these crystals to use as seeds in all subsequent crystallizations.

Visual Troubleshooting Workflows

The following diagrams provide logical decision trees for addressing common crystallization failures.

G start Problem: No Crystallization supersat Is the solution supersaturated? start->supersat induce Induce Nucleation: - Scratch with glass rod - Add seed crystal - Cool further supersat->induce Yes concentrate Increase Concentration: - Evaporate solvent - Add anti-solvent supersat->concentrate No/Unsure oil_out Did the compound 'oil out'? solve_oil Go to 'Oiling Out' Troubleshooting Guide oil_out->solve_oil Yes re_eval Re-evaluate System: - Change solvent/anti-solvent - Purify crude material - Check for degradation oil_out->re_eval No induce->oil_out success Crystals Form induce->success Crystals Formed concentrate->supersat solve_oil->re_eval re_eval->start G start Problem: 'Oiling Out' reheat Re-heat to re-dissolve oil start->reheat add_solvent Add more solvent (10-20% volume increase) reheat->add_solvent slow_cool Cool very slowly (e.g., insulated Dewar) add_solvent->slow_cool check_impurity Is the crude material of high purity? slow_cool->check_impurity Still Oils Out success Crystals Form slow_cool->success purify Purify via Chromatography check_impurity->purify No change_solvent Change Solvent System (e.g., lower boiling point) check_impurity->change_solvent Yes purify->start change_solvent->start

Caption: Decision tree for resolving "oiling out" issues.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for recrystallizing Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate?

A1: There is no single "magic" solvent. [13]However, based on the molecule's structure (moderately polar), a good starting point is a moderately polar single solvent like isopropanol or ethyl acetate. Alternatively, a binary system provides more flexibility. A common and effective approach is dissolving the compound in a minimal amount of hot ethyl acetate ("good" solvent) followed by the slow addition of heptane or hexanes ("anti-solvent") until persistent cloudiness is observed, then allowing the solution to cool slowly.

Q2: The phenolic -OH group seems to be causing issues, possibly oxidation (discoloration). How can I mitigate this?

A2: The phenolic hydroxyl group is susceptible to oxidation, especially at elevated temperatures in the presence of air. To minimize this, perform the crystallization under an inert atmosphere (nitrogen or argon). Additionally, ensure your solvent is degassed. If the problem persists, a small amount of a reducing agent like sodium bisulfite could be added, but you must first verify it does not react with your compound.

Q3: My compound is chiral. Does this affect crystallization?

A3: Yes. If you synthesized a racemic mixture (a 50:50 mix of both enantiomers), direct crystallization will likely yield racemic crystals. To separate the enantiomers (a process called chiral resolution), you would typically need to react the compound with a chiral resolving agent to form diastereomers, which have different solubilities and can be separated by crystallization. [14][15]If your synthesis is enantiomerically pure, you should not face issues related to this, but be aware that impurities of the opposite enantiomer can sometimes inhibit crystallization.

Q4: My final yield after recrystallization is very low. How can I improve it?

A4: Low yield can result from several factors. First, ensure you are using the minimum amount of hot solvent required to dissolve the compound; any excess will keep more of your product in the mother liquor upon cooling. [2]Second, ensure the solution is cooled sufficiently to maximize precipitation. You can place the flask in an ice bath for 30-60 minutes before filtration. Third, analyze the mother liquor (the liquid left after filtration) by TLC or LCMS to quantify how much compound remains dissolved. If a significant amount is present, you may need to concentrate the mother liquor to recover a second crop of crystals, though these may be less pure.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol allows for the efficient determination of an optimal solvent or binary solvent system using a small amount of material.

  • Preparation: Place ~10-15 mg of your crude compound into each of several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane) dropwise, vortexing after each drop. Note the solubility at room temperature. A good candidate solvent will show poor solubility.

  • Heating: For solvents that did not dissolve the compound at room temperature, gently heat the test tube in a warm water bath or on a hot plate. A good candidate will fully dissolve the compound upon heating.

  • Cooling: Allow the tubes that formed a clear solution upon heating to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

  • Observation: The best solvent is one that dissolves the compound when hot and yields a large amount of crystalline precipitate when cold. For binary systems, select a "good" solvent and a "poor" solvent from this screen to test in combination.

Protocol 2: Controlled Anti-Solvent Crystallization

This is a robust method when a single ideal solvent cannot be found.

  • Dissolution: In an appropriately sized flask, dissolve the crude Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate in the minimum amount of a warm (~40-50°C) "good" solvent (e.g., ethyl acetate).

  • Filtration (Optional): If the solution contains particulate matter, perform a hot filtration through a pre-warmed funnel with filter paper to remove insoluble impurities.

  • Anti-Solvent Addition: While stirring the warm solution, add the "poor" solvent (e.g., heptane) dropwise using an addition funnel.

  • Induce Nucleation: Continue adding the anti-solvent until the solution becomes faintly and persistently turbid (cloudy). If it becomes too cloudy, add a few drops of the "good" solvent to clarify.

  • Slow Cooling: Remove the flask from the heat source, stopper it, and allow it to cool slowly to room temperature. For best results, place it in an insulated container.

  • Maturation: Once at room temperature, you may place the flask in an ice bath or refrigerator for at least one hour to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

Data Summary

While specific solubility data for the title compound is not widely published, the following table provides a qualitative guide for solvent selection based on the behavior of structurally similar phenolic esters.

Solvent ClassExample SolventExpected Solubility (Hot)Expected Solubility (Cold)Notes
Protic Polar Ethanol, IsopropanolHighModerate to LowGood for single-solvent recrystallization.
Aprotic Polar Acetone, Ethyl AcetateVery HighHigh to ModerateOften used as the "good" solvent in a binary system.
Aprotic Non-Polar TolueneModerateLowCan be effective but may require slower cooling.
Aliphatic Heptane, HexanesVery LowInsolubleIdeal candidates for the "anti-solvent".
Aqueous WaterInsolubleInsolubleThe phenolic -OH is not acidic enough for water solubility.

References

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). Crystals.
  • Polymorphism: Phase Change in Pharmaceutical Compounds. (2016). PreScouter.
  • Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. American Pharmaceutical Review.
  • The dual function of impurity in protein crystalliz
  • Advancing Approaches in Detecting Polymorphism. (2026). Pharmaceutical Technology.
  • Pharmaceutical Polymorphism Screening & Selection.
  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). MDPI.
  • Polymorphism: A Major Risk That Pharma Companies Must Mitig
  • Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds. Benchchem.
  • The Influence of Impurities and Additives on Crystallization. (2019).
  • Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol. (2019).
  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts.
  • Problems with Recrystallisations. University of York Chemistry Teaching Labs.
  • Guide for crystalliz
  • Purification – Cooperative Organic Chemistry Student Laboratory Manual.
  • Recrystallization Definition, Principle &Purpose. (2022). PraxiLabs.
  • Chiral resolution. Wikipedia.
  • Recrystalliz
  • Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents. (2015). Journal of Pharmacovigilance.
  • 6.8: Resolution: Separation of Enantiomers. (2019). Chemistry LibreTexts.

Sources

Technical Support Center: Preventive Strategies for the Thermal Degradation of Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and analytical chemists tasked with maintaining the structural integrity of Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate during long-term storage.

Because this molecule features both an electron-rich phenolic hydroxyl group and an electrophilic benzylic methyl ester, it is highly susceptible to multifaceted thermal degradation. This guide maps the thermodynamic vulnerabilities of the compound and provides self-validating protocols to ensure absolute stability.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does the compound develop a yellowish-brown discoloration during room-temperature storage, even in sealed containers? The Causality: You are observing phenolic auto-oxidation. The hydroxyl group at the 6-position of the indane ring is highly electron-rich. Ambient thermal energy (even at 25°C) is sufficient to overcome the activation barrier for the abstraction of the phenolic hydrogen when trace oxygen is present. This generates a resonance-stabilized phenoxy radical. Over time, these radicals couple with oxygen or each other to form highly conjugated quinone-like structures, which strongly absorb visible light and appear yellow or brown. This mechanism is a hallmark of . The Intervention: Thermal energy alone cannot drive this without an oxidant. Storing the compound under a strict Argon blanket displaces the oxygen, effectively neutralizing the oxidation pathway.

Q2: Our HPLC-UV stability indicating method shows a gradual decrease in assay purity alongside the appearance of a broader, late-eluting peak. What is this impurity? The Causality: This is the result of intermolecular transesterification (oligomerization). The molecule is bifunctional: it acts as both an alcohol (via the phenol) and an ester (the methyl carboxylate at the 1-position). Under prolonged thermal stress, the nucleophilic phenolic oxygen of one molecule attacks the electrophilic ester carbonyl of an adjacent molecule. This nucleophilic acyl substitution displaces methanol and forms an ester-linked dimer or oligomer. The unique strain of the five-membered ring in slightly alters the steric environment, but elevated temperatures provide the thermodynamic drive to push this reaction forward. The Intervention: Lowering the kinetic energy of the system is the only way to prevent this. Strict cold-chain storage (-20°C) deprives the molecules of the activation energy required to reach the transition state.

Q3: How does ambient humidity interact with thermal stress to accelerate degradation? The Causality: The methyl ester at the benzylic 1-position is highly vulnerable to hydrolysis. Water acts as a nucleophile, attacking the carbonyl carbon. Heat accelerates this process by increasing molecular collision rates. The leaving group (methanol) evaporates, driving the equilibrium toward the formation of 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid. Because this byproduct is acidic, it auto-catalyzes further hydrolysis of the remaining ester, leading to a rapid, non-linear degradation curve that will quickly fail the. The Intervention: Co-packaging with high-capacity desiccants and utilizing moisture-barrier foil pouches stops the hydrolysis pathway at the source.

Part 2: Logical Workflow of Degradation and Prevention

The following diagram maps the specific degradation pathways of the molecule and the corresponding interventions required to block them.

G Target Methyl 6-hydroxy-2,3-dihydro- 1H-indene-1-carboxylate Oxidation Phenolic Auto-Oxidation (Quinone Formation) Target->Oxidation Thermal Stress + O2 Hydrolysis Ester Hydrolysis (Carboxylic Acid Formation) Target->Hydrolysis Thermal Stress + H2O Oligomer Intermolecular Transesterification (Oligomerization) Target->Oligomer Prolonged Heat Argon Inert Atmosphere (Argon) Blocks O2 Argon->Oxidation Inhibits Desiccant Moisture Control (<10% RH) Blocks H2O Desiccant->Hydrolysis Inhibits Cold Sub-Zero Storage (-20°C) Lowers Kinetic Energy Cold->Oxidation Cold->Hydrolysis Cold->Oligomer Inhibits

Fig 1: Thermal degradation pathways and targeted preventive interventions.

Part 3: Quantitative Risk Matrix

To effectively monitor the stability of Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate, compare your analytical results against this quantitative matrix.

Degradation PathwayPrimary Kinetic TriggerActivation Energy ProxyRequired Preventive MeasureAcceptable ICH Limits
Phenolic Auto-Oxidation Heat + O₂Low (Readily occurs at 25°C)Argon flush, Amber glass vial< 0.1% Quinone impurities
Ester Hydrolysis Heat + H₂OModerate (Accelerates >30°C)Desiccant, <10% RH environment< 0.5% Carboxylic acid
Transesterification High HeatHigh (Requires >50°C)-20°C Storage< 0.1% Oligomers

Part 4: Self-Validating Long-Term Storage Protocol

To guarantee the scientific integrity of your storage conditions, do not simply execute steps; validate them. This protocol integrates built-in quality control checks to ensure the system is self-validating.

Step 1: Moisture Depletion & Validation

  • Action: Dry the active compound under a high vacuum (0.1 mbar) at 25°C for 24 hours to remove surface and bound moisture.

  • Validation Check: Perform a Karl Fischer (KF) titration on a 50 mg sample. Do not proceed to packaging unless residual moisture is ≤0.1%. If >0.1%, return to vacuum.

Step 2: Primary Packaging & Inert Gas Flushing

  • Action: Transfer the dried powder into dark amber glass vials (to block UV/Vis photo-catalysis). Flush the headspace of the vial with 99.999% pure Argon gas for 30 seconds. Argon is heavier than nitrogen and creates a dense, protective blanket over the solid.

  • Validation Check: Use a micro-headspace oxygen analyzer. Confirm that the internal O₂ level is <0.5% before applying the cap.

Step 3: Hermetic Sealing

  • Action: Immediately seal the vials using PTFE-lined silicone septa and crimp caps. The PTFE lining ensures no chemical interaction between the indane derivative and the silicone seal.

Step 4: Secondary Packaging & Environmental Control

  • Action: Place the sealed vial inside a heat-sealable aluminum foil moisture-barrier pouch. Add a packet of indicating silica gel desiccant into the pouch before heat-sealing.

  • Validation Check: The indicating silica gel must remain blue (dry). If at any point during the storage lifecycle the gel turns pink, the hermetic seal is compromised, and the batch must be immediately re-dried and repackaged.

Step 5: Cold-Chain Storage & Lifecycle Monitoring

  • Action: Store the sealed pouches in a monitored -20°C freezer.

  • Validation Check: Pull samples at 0, 3, 6, 9, and 12 months. Run an HPLC-UV assay. The storage protocol is considered successfully validated only if the principal peak remains >99.5% with no single degradation impurity exceeding 0.1%.

References

  • Q1A(R2) Stability Testing of New Drug Substances and Products Source: U.S. Food and Drug Administration (FDA) URL:[Link][1][2][3][4]

  • Study on Thermal Degradation of Phenolic Resin Source: Applied Mechanics and Materials (via ResearchGate) URL:[Link][5]

  • Indane-1,3-Dione: From Synthetic Strategies to Applications Source: Molecules (via PMC - NIH) URL:[Link][6]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate and Indane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, the indane scaffold serves as a privileged structure, forming the core of numerous biologically active molecules. The strategic functionalization of this bicyclic system is paramount for modulating pharmacological properties. This guide provides an in-depth comparative analysis of the reactivity of two key indane derivatives: Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate and Indane-1-carboxylic acid . Understanding the nuanced differences in their chemical behavior is crucial for designing efficient synthetic routes and novel molecular entities.

At a Glance: Structural and Electronic Distinctions

The fundamental difference between the two molecules lies in the substituents on the indane core. Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate possesses a phenolic hydroxyl group at the C-6 position and a methyl ester at the C-1 position. In contrast, indane-1-carboxylic acid features a carboxylic acid at the C-1 position with an otherwise unsubstituted aromatic ring. These seemingly minor variations give rise to significant differences in their electronic properties and, consequently, their chemical reactivity.

FeatureMethyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylateIndane-1-carboxylic acid
Structure Contains a phenolic -OH and a -COOCH₃ groupContains a -COOH group
Aromatic Ring Electron-rich due to the electron-donating -OH groupStandard electron density
C-1 Functional Group Methyl ester (less acidic α-protons)Carboxylic acid (acidic proton)
Key Reactive Sites Phenolic -OH, ester carbonyl, aromatic ring, α-carbonCarboxylic acid, aromatic ring, α-carbon

Unraveling the Reactivity Profiles

The interplay of the functional groups in methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate creates a more complex reactivity profile compared to the relatively straightforward behavior of indane-1-carboxylic acid.

Electrophilicity of the Carbonyl Carbon

The carbonyl carbon in both molecules is an electrophilic center, susceptible to nucleophilic attack. However, their reactivity differs significantly based on the reaction conditions.

  • Indane-1-carboxylic acid: Under basic conditions, the carboxylic acid is readily deprotonated to form the carboxylate anion. This negatively charged species is a very poor electrophile, effectively shutting down nucleophilic acyl substitution.[1] Under acidic conditions, the carbonyl oxygen can be protonated, enhancing the electrophilicity of the carbonyl carbon and facilitating reactions like Fischer esterification.[2][3]

  • Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate: The methyl ester is generally more reactive towards nucleophiles than a carboxylic acid under neutral or acidic conditions because it does not have an acidic proton to be abstracted by a basic nucleophile.[4] The electron-donating hydroxyl group at the 6-position, through resonance, increases the electron density of the aromatic ring.[1][5] This effect can be transmitted to the benzylic C-1 position, slightly reducing the electrophilicity of the ester carbonyl carbon compared to an unsubstituted analogue. However, this electronic donation is often outweighed by the inherent reactivity of the ester functional group.

Carbonyl Electrophilicity cluster_0 Indane-1-carboxylic acid cluster_1 Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate I_acid Indane-1-carboxylic acid I_carboxylate Indane Carboxylate (Poor Electrophile) I_acid->I_carboxylate Base (Deprotonation) H_ester Methyl 6-hydroxyindane-1-carboxylate (Good Electrophile) H_ester_reaction Nucleophilic Acyl Substitution H_ester->H_ester_reaction Nucleophile Esterification_Workflow start Indane-1-carboxylic acid in Methanol add_acid Add H₂SO₄ (cat.) start->add_acid reflux Reflux add_acid->reflux workup Aqueous Workup & Extraction reflux->workup product Methyl Indane-1-carboxylate workup->product

Caption: Workflow for Fischer Esterification.

Selective Functionalization

The presence of two distinct functional groups in methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate allows for selective modification.

Experimental Protocol: O-Alkylation of Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate

  • To a solution of methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate (1.0 eq) in acetone (10 volumes), add potassium carbonate (1.5 eq) and an alkyl halide (e.g., methyl iodide, 1.2 eq).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield the O-alkylated product.

This selectivity is possible due to the significant difference in acidity between the phenolic proton and the α-protons of the ester.

Conclusion

The reactivity of methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate and indane-1-carboxylic acid are governed by the nature and interplay of their respective functional groups.

  • Indane-1-carboxylic acid behaves as a typical carboxylic acid, with its reactivity centered around the acidic proton and the electrophilic carbonyl carbon, the latter being significantly attenuated under basic conditions.

  • Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate presents a more versatile platform for synthetic diversification. The ester functionality provides a readily accessible electrophilic site for nucleophilic attack under a broader range of conditions compared to the carboxylic acid. The phenolic hydroxyl group not only offers a site for O-functionalization but also activates the aromatic ring for electrophilic substitution.

For the synthetic chemist, the choice between these two starting materials will depend on the desired final structure and the planned synthetic strategy. The principles outlined in this guide, grounded in the electronic and steric properties of these molecules, provide a framework for making informed decisions in the design and execution of synthetic routes involving these valuable indane derivatives.

References

  • LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]

  • Student Doctor Network. (2010, May 24). Which is more reactive, Carboxylic acid or ester? Student Doctor Network Forums. [Link]

  • OpenOChem. Electrophilicity of Carboxylic Acids Derivatives. OpenOChem Learn. [Link]

  • Khan Academy. Carboxylic acid reactions overview. Khan Academy. [Link]

  • La Salle University. Substituent Effects. La Salle University. [Link]

  • University of Calgary. Ch12: Substituent Effects. University of Calgary. [Link]

  • Wikipedia. Electrophilic aromatic directing groups. Wikipedia. [Link]

  • LibreTexts. (2024, February 22). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

  • Organic Syntheses. Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine. Organic Syntheses. [Link]

  • Wikipedia. Fischer–Speier esterification. Wikipedia. [Link]

  • LibreTexts. (2020, May 23). 21.4: Electrophilicity of Carbonyl Groups Versus Carboxyl Groups. Chemistry LibreTexts. [Link]

  • Pressbooks. 13.7. Reactions with Carboxylic Acid/Ester Electrophiles. Introduction to Organic Chemistry. [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Khan Academy. (2014, March 23). Reactivity of carboxylic acid derivatives | Organic chemistry | Khan Academy. YouTube. [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. Fischer Esterification. Organic Chemistry Portal. [Link]

  • ResearchGate. Synthesis of indan-1-carboxylic acid-3-semicarbazone (6). ResearchGate. [Link]

  • Jack Westin. Carboxylic Acids Important Reactions. Jack Westin. [Link]

  • da Silva, T. M., et al. (2007). 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4678. [Link]

  • The Royal Society of Chemistry. Supporting Information Synthesis of a Versatile 1H-indene-3-carboxylate Scaffold Enabled by Visible- Light Promoted Wolff Rearra. The Royal Society of Chemistry. [Link]

  • NextSDS. 2,3-DIHYDRO-6-METHYL-3-OXO-1H-INDENE-1-CARBOXYLIC ACID. NextSDS. [Link]

  • Mellan, J.-M., et al. (2021). Nucleophilicity Prediction via Multivariate Linear Regression Analysis. The Journal of Organic Chemistry, 86(5), 4065–4077. [Link]

  • ResearchGate. (PDF) Functionalization of Indene. ResearchGate. [Link]

  • BYJU'S. (2019, December 4). Acidity of carboxylic acids and derivatives. BYJU'S. [Link]

  • Chemistry Stack Exchange. (2020, July 19). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Chemistry Stack Exchange. [Link]

  • LibreTexts. 17: Carboxylic Acids and their Derivatives. Chemistry LibreTexts. [Link]

  • ResearchGate. (PDF) Selective Functionalization of the 1,6-Anhydro Moiety and of the Double Bond of Levoglucosenone. ResearchGate. [Link]

  • Chemical Communications. Synthesis of a versatile 1H-indene-3-carboxylate scaffold enabled by visible-light promoted Wolff rearrangement of 1-diazonaphthalen-2(1H)-ones. The Royal Society of Chemistry. [Link]

  • Organic Chemistry Tutor. Carboxylic Acids and Carboxylic Acid Derivatives. Organic Chemistry Tutor. [Link]

  • Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. [Link]

  • Exner, O., & Cársky, P. (2001). Acidity of carboxylic acids: a rebuttal and redefinition. Journal of the American Chemical Society, 123(39), 9559–9567. [Link]

  • ResearchGate. Comparison of the reactivity of 4‐unsubstituted and 4‐phenyl derivatives in N‐methylation. ResearchGate. [Link]

  • PubChem. ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. PubChem. [Link]

  • Student Doctor Network. (2015, May 9). Which is more reactive as an electrophile: esters or carboxylic acids? Student Doctor Network Forums. [Link]

  • YouTube. (2020, April 8). Acidity of Carboxylic Acid Derivatives. YouTube. [Link]

  • R Discovery. Hydroxy Derivatives Research Articles. R Discovery. [Link]

  • MDPI. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. [Link]

  • National Center for Biotechnology Information. Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. National Center for Biotechnology Information. [Link]

  • PubMed. 3-Cyano-6-hydroxy-4-methyl-2-pyridone: two new pseudopolymorphs and two cocrystals with products of an in situ nucleophilic aromatic substitution. PubMed. [Link]

  • ScienceDirect. Study on the chemical reactivity difference of primary hydroxyl groups in iridoid glycosides. ScienceDirect. [Link]

Sources

HPLC method validation for testing Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate purity

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: HPLC Method Validation for Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate Purity

Introduction & Analytical Context

Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate (CAS: 216582-48-8) is a functionalized indane derivative frequently utilized as a critical building block in pharmaceutical synthesis. Ensuring its chemical purity is paramount for drug development professionals, as structural analogs—such as positional isomers (e.g., the 5-hydroxy variant) or hydrolysis degradants (the free carboxylic acid)—can severely impact downstream reaction yields and the safety profiles of final Active Pharmaceutical Ingredients (APIs).

Validating an analytical procedure for this molecule requires a robust, stability-indicating method. This guide objectively compares a traditional High-Performance Liquid Chromatography (HPLC) method against an optimized, modern Ultra-High-Performance Liquid Chromatography (UHPLC) method utilizing core-shell technology, validated strictly according to the latest ICH Q2(R2) guidelines[1].

The Analytical Challenge & Causality of Method Design

Traditional compendial methods often rely on fully porous 5 µm C18 columns. While adequate for basic assays, these legacy methods struggle with the resolution of closely related indane isomers without resorting to excessively long, solvent-heavy run times.

Mechanistic Optimization: To overcome these limitations, we transitioned to a 2.6 µm core-shell (superficially porous) C18 column. The solid silica core limits the diffusion path of the analyte into the stationary phase, minimizing mass transfer resistance (the C-term of the van Deemter equation). This allows for higher mobile phase linear velocities without a significant loss in theoretical plates, effectively doubling the resolution while cutting the run time by over 60%. The modernization of LC methods, including the shift from totally porous to superficially porous particles, is explicitly permitted and encouraged under the harmonized USP <621> guidelines[2].

Furthermore, the mobile phase pH is strictly controlled at 2.8. Because Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate features a mildly acidic phenolic hydroxyl group, an acidic mobile phase suppresses ionization. This prevents secondary interactions with residual silanols on the silica support, eliminating peak tailing and ensuring highly reproducible retention times.

Chromatographic Workflow & Validation Lifecycle

G cluster_validation ICH Q2(R2) Validation Parameters A Method Selection (Core-Shell vs Porous) B Chromatographic Optimization (Mobile Phase, pH, T) A->B Select Column & Phase C System Suitability Testing (USP <621>) B->C Finalize Conditions D Specificity & Linearity C->D E Accuracy & Precision C->E F Robustness Testing C->F G Final Validated Method (Ready for QC Release) D->G E->G F->G

Fig 1: Lifecycle approach to HPLC method validation based on ICH Q2(R2) guidelines.

Comparative Performance Data

The transition to the core-shell method yields immediate, quantifiable improvements in both chromatographic efficiency and laboratory throughput.

Table 1: Chromatographic Performance Comparison

ParameterTraditional HPLC (5 µm Porous C18)Optimized UHPLC (2.6 µm Core-Shell C18)
Column Dimensions 4.6 x 150 mm4.6 x 100 mm
Retention Time (Rt) 12.4 min4.2 min
Theoretical Plates (N) 8,50022,400
Tailing Factor (Tf) 1.451.08
Resolution (Rs) from 5-OH isomer 1.6 (Barely baseline)3.8 (Robust baseline)
Solvent Consumption 18.6 mL/run3.3 mL/run

Self-Validating Experimental Protocol

Every analytical protocol must act as a self-validating system. The inclusion of rigorous System Suitability Testing (SST) ensures that if the chromatographic system is not operating within predefined tolerances, the run is automatically invalidated, preserving data integrity[3].

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Dissolve 1.0 mL of LC-MS grade formic acid in 1000 mL of ultrapure water (18.2 MΩ·cm). Filter through a 0.22 µm PTFE membrane. (Causality: Formic acid buffers the mobile phase to ~pH 2.8, ensuring the phenolic hydroxyl group remains protonated).

  • Organic Phase (B): 100% HPLC-grade Acetonitrile.

Step 2: Standard and Sample Preparation

  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Stock Solution: Accurately weigh 10.0 mg of Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Standard: Dilute the stock solution to 100 µg/mL. Filter through a 0.22 µm syringe filter to remove particulates that could clog the core-shell column frit.

Step 3: Chromatographic Conditions

  • Column: Core-Shell C18, 2.6 µm, 4.6 x 100 mm.

  • Column Temperature: 35°C (Causality: Elevating temperature reduces mobile phase viscosity, lowering system backpressure and improving mass transfer kinetics).

  • Flow Rate: 1.2 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV at 275 nm (Causality: Optimal absorbance maximum for the substituted indane aromatic ring).

  • Gradient Program: 0-1 min (20% B); 1-4 min (20% → 80% B); 4-5 min (80% B); 5-5.1 min (80% → 20% B); 5.1-7 min (20% B for re-equilibration).

Step 4: System Suitability Test (SST) - The Internal Validation Mechanism Prior to sample analysis, inject the working standard six consecutive times.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of retention time ≤ 1.0%; RSD of peak area ≤ 2.0%; Tailing factor (Tf) ≤ 1.5; Theoretical plates (N) ≥ 10,000. Proceed with sample analysis only if these criteria are met.

ICH Q2(R2) Validation Results

The optimized method was subjected to full validation in accordance with ICH Q2(R2) parameters to demonstrate that the procedure is fit for its intended purpose[1].

Table 2: ICH Q2(R2) Validation Summary for Optimized Method

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Results (Optimized Method)
Linearity & Range R² ≥ 0.999R² = 0.9998 (Range: 10 - 150 µg/mL)
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% - 100.5% (Spiked at 50%, 100%, 150%)
Precision (Repeatability) RSD ≤ 2.0%0.65% (n=6 injections)
LOD / LOQ S/N ≥ 3 / S/N ≥ 10LOD: 0.05 µg/mL / LOQ: 0.15 µg/mL
Specificity No matrix/degradant interferencePassed (Peak purity index > 0.999 via PDA)
Robustness Deliberate variations (±2°C, ±0.1 pH)Passed (SST criteria maintained under all conditions)

Conclusion

By applying a first-principles approach to chromatographic method development, the optimized core-shell UHPLC method significantly outperforms traditional porous C18 methods for the purity analysis of Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate. The strategic control of pH and stationary phase architecture not only resolves critical isomeric impurities but also guarantees a highly reproducible, self-validating system that strictly adheres to global compendial and ICH Q2(R2) standards.

References

  • Validation of Analytical Procedures Q2(R2) - ICH -[Link]

  • Understanding the Latest Revisions to USP <621> | Agilent - [Link]

Sources

Comparative Guide to Esterification Catalysts for Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on highly functionalized indane derivatives, achieving chemoselective transformations has become a critical operational hurdle. The synthesis of Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate (CAS 216582-48-8) from its precursor, 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid (CAS 216582-47-7), presents a classic chemoselectivity challenge: esterifying an aliphatic carboxylic acid while preserving an electron-rich phenolic hydroxyl group[1],[2].

This guide provides an objective, data-driven comparison of three distinct catalytic approaches—traditional homogeneous acid ( H2​SO4​ ), in-situ acid generation ( SOCl2​ /MeOH), and heterogeneous solid-acid catalysis (Amberlyst-15)—detailing the mechanistic causality and providing self-validating experimental protocols for the highest-performing methods.

Catalyst Performance & Chemoselectivity Matrix

To establish a baseline for process selection, we must evaluate the catalysts not just on yield, but on phase dynamics, chemoselectivity, and downstream workup complexity.

Catalyst SystemPhaseTypical TempReaction TimeYieldChemoselectivityWorkup Complexity
H2​SO4​ / MeOH Homogeneous65 °C12–24 h40–60%Poor (Sulfonation risk)High (Neutralization, extraction)
SOCl2​ / MeOH Homogeneous0 °C to RT8–12 h85–95%Excellent Low (Distillation, mild wash)
Amberlyst-15 / MeOH Heterogeneous65 °C4–8 h90–98%Excellent Minimal (Simple filtration)
Mechanistic Causality Behind Catalyst Selection
  • Sulfuric Acid ( H2​SO4​ ) : While traditional Fischer esterification utilizes H2​SO4​ , the indane ring bearing a C6 phenol is exceptionally electron-rich. Harsh, oxidizing acids like H2​SO4​ frequently trigger electrophilic aromatic substitution (specifically sulfonation) on the aromatic ring. This parasitic side reaction drastically reduces the yield of the target ester and complicates chromatographic purification.

  • Thionyl Chloride ( SOCl2​ ) / Methanol : This method relies on the violent, exothermic reaction between SOCl2​ and methanol to generate anhydrous hydrogen chloride (HCl) and sulfur dioxide ( SO2​ ) gas[3]. The anhydrous HCl acts as a potent, non-oxidizing proton source for the esterification of the carboxylic acid[4]. Because this environment lacks the sulfonating properties of H2​SO4​ , the electron-rich phenol ring remains entirely unreacted, ensuring high chemoselectivity[5].

  • Amberlyst-15 : Amberlyst-15 is a macroreticular polystyrene-based ion exchange resin functionalized with strongly acidic sulfonic groups[6]. Its porous architecture allows small aliphatic carboxylic acids to diffuse into the matrix and react with methanol at the active acidic sites. Phenolic hydroxyls, which are less nucleophilic and sterically anchored to the rigid indane framework, exhibit minimal interaction with these active sites[7]. This physical compartmentalization and difference in nucleophilicity result in near-perfect chemoselectivity[8].

Mechanistic Logic & Experimental Workflows

Chemoselectivity Substrate Substrate: Phenolic Acid Aliphatic Aliphatic COOH (High Reactivity) Substrate->Aliphatic Phenolic Phenolic OH (Electron Rich) Substrate->Phenolic H2SO4 H2SO4 Aliphatic->H2SO4 Esterifies SOCl2 SOCl2 / MeOH Aliphatic->SOCl2 Esterifies Amb15 Amberlyst-15 Aliphatic->Amb15 Esterifies Phenolic->H2SO4 Sulfonation (Side Reaction) Phenolic->SOCl2 Unreactive Phenolic->Amb15 Unreactive SideProd Impure Mixture H2SO4->SideProd Target Target Ester (High Purity) SOCl2->Target Amb15->Target

Chemoselectivity logic tree comparing catalyst interactions with functional groups.

Protocol A: In-Situ HCl Generation via Thionyl Chloride ( SOCl2​ )

This protocol leverages Organic Synthesis standards for clean, gas-byproduct esterification[4].

Step-by-Step Methodology:

  • Preparation: Equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a drying tube (CaCl2).

  • Dissolution: Dissolve 10.0 g (approx. 56 mmol) of 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid in 100 mL of anhydrous methanol.

  • Thermal Control: Cool the solution to 0 °C using an ice-water bath. Causality: The reaction between SOCl2​ and MeOH is highly exothermic; cooling prevents methanol boil-off and controls the rate of HCl generation.

  • Catalyst Addition: Slowly add 10.0 mL (approx. 137 mmol, 2.4 eq) of thionyl chloride dropwise over 30 minutes.

  • Reaction Execution: Remove the ice bath. Allow the mixture to warm to room temperature and stir for 12 hours.

  • Self-Validation: The reaction is self-indicating. The cessation of gas ( SO2​ and HCl) evolution signals the completion of the active chlorosulfite intermediate breakdown[5]. Confirm completion via TLC (Hexanes/EtOAc 7:3).

  • Workup: Concentrate the mixture under reduced pressure to distill off excess methanol and residual SOCl2​ . Dissolve the crude residue in 100 mL dichloromethane (DCM). Wash the organic layer with saturated aqueous NaHCO3​ (2 x 50 mL) to neutralize trace HCl, followed by brine (50 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate to yield the pure methyl ester.

Protocol B: Heterogeneous Catalysis via Amberlyst-15

This protocol utilizes Arkivoc guidelines for green, recyclable solid-acid esterification[6].

Step-by-Step Methodology:

  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 10.0 g of 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid in 100 mL of anhydrous methanol.

  • Catalyst Addition: Add 1.0 g (10 wt% relative to the substrate) of dry Amberlyst-15 resin beads. Causality: 10 wt% provides an optimal density of accessible sulfonic acid sites without causing stirring impedance.

  • Reaction Execution: Heat the mixture to a gentle reflux (approx. 65 °C) with continuous stirring for 6–8 hours.

  • Self-Validation: The heterogeneous nature of the catalyst allows for visual confirmation of catalyst integrity (beads remain intact, indicating no degradation). Monitor reaction progress via HPLC.

  • Workup: Cool the mixture to room temperature. Filter the reaction mixture through a sintered glass funnel to recover the Amberlyst-15 catalyst. Note: The recovered resin can be washed with pure methanol, dried, and reused for up to 5 cycles with negligible loss in activity.

  • Isolation: Evaporate the methanol filtrate under reduced pressure to obtain the pure methyl ester. The absence of an aqueous workup eliminates emulsion risks, ensuring near-quantitative mass recovery.

ExpWorkflow cluster_SOCl2 SOCl2 Pathway cluster_Amb Amberlyst-15 Pathway Start 6-hydroxyindane-1-carboxylic acid + Methanol SOCl2_Add Add SOCl2 dropwise at 0°C Start->SOCl2_Add Amb_Add Add Amberlyst-15 (5-10 wt%) Start->Amb_Add SOCl2_Stir Stir at RT (12h) Gas evolution (SO2, HCl) SOCl2_Add->SOCl2_Stir SOCl2_Workup Distill excess SOCl2 Wash with NaHCO3 SOCl2_Stir->SOCl2_Workup Product Methyl 6-hydroxyindane -1-carboxylate SOCl2_Workup->Product Amb_Stir Reflux at 65°C (4-8h) Amb_Add->Amb_Stir Amb_Workup Filter catalyst Evaporate solvent Amb_Stir->Amb_Workup Amb_Workup->Product

Experimental workflows for SOCl2 and Amberlyst-15 catalyzed esterification.

Conclusion

For the synthesis of Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate, traditional H2​SO4​ catalysis should be abandoned due to the high risk of phenol sulfonation. Amberlyst-15 stands out as the premier choice for process chemistry and scale-up due to its zero-aqueous workup, catalyst recyclability, and absolute chemoselectivity. Conversely, the SOCl2​ /MeOH method remains a highly reliable, rapid alternative for bench-scale synthesis where solid-phase kinetics might be deemed too slow.

References
  • BLDpharm. "Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGv_D1J2JYNWEzZ_y6HOI0GNJ3yvKPkODxbUlnMzhCdDD39neQntRxm7dTjbIiqS5HM71q9NpuYiP7NYCO9rY_cBMK7yWUBgrXkfZ00SC9P-f6HIKi2O96pFhoikL_KXY6gTHs3dCn5NqON3e3i]
  • Guidechem. "1H-Indene-5-carboxylic acid,2,3-dihydro-2-(3-hydroxy-6-methyl-2-quinolinyl)-1,3-dioxo-, octyl ester".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMhIh71p0F6recweHk0x-qzoFMzyY80ReTyALJYHFdBOMoyzmylRxtT54H7LsPTg3nd2dyLwRTxoOQ6RyHufAw0Zub1azFyMfdc4otEyewg-c3NZtokN1q_OWycYbE1m8CRsrFZTt11fvq_NaoULKLcuPj6Re7cGoPWcVlKs009P0JkPaXkagmsMX0cQRxifk=]
  • ACS Publications. "Bio-Oil Upgrading: Impact of Phenol on Acetic Acid Esterification with Amberlyst-15".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuzpESvoMzlBgiMSd5K5NHC5QKxIewplrx98ZuVJYcYqku_vbAyeZEez3CSLN9qf5s-fZzk_Kd9Ggv5w7NXhjkbiVuyMqJWBb6oJXL9d5e7URs2dHfeCyOz-JlJZtJShtW5TrkQgWYnZYlLdoTwWVJ_96Z]
  • Arkivoc. "Amberlyst-15 in organic synthesis".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwFLWnDJps9mjYgorX2DO42WaKQg5B22ACaWQs0q_SXuHgncvBqBLSAglNjYrhH0L7FracZ-WkURC8JlSx11J1YaYXeZ635XXILmpfgAC513KPxs_ZJkt3DnHiHOiKBTP8np6W]
  • Organic Synthesis. "Acid to Ester (SOCl2 & alcohol)".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_VPTf6MwDlblUvDdcj180Gu2QbxR8tjIVujtlXN53UXo0EKmw6FwlsRPYLnRRlE6zitk0M6Ufp069bq4Qf5_5UpSv3UtP6GVxuRdK1MjfTTdhD91ykfCKtVv7cFZoc81VuxcRhPbn2ejcFsXQkh_KLZPYl-M=]
  • Master Organic Chemistry. "Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYzmLrW-5lz2eRxpsDL53nIgLjA60hFLsp_uqEpnkv8nAAainQOtC8tggjzOa24hUwnIsXYzfXaLX5LWKBnaTwV4OvkHkYUEf7AZEwkgOVjc5ywgW0yDbW2iwGtecCsau1JfNkxAtyaGpCC4Zv4qr1ytyOkLWJDu7eXhUF5IGTbljDdJI4ORvHsmIq6Nho2gr0uoQ=]

Sources

Comparative Ligand Binding Profiling: Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate vs. Core Indane Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

The indane scaffold is a privileged structure in medicinal chemistry, frequently serving as the rigid core for ligands targeting G-protein coupled receptors (GPCRs) and nuclear receptors. Subtle functional group interconversions on the peripheral substituents of the indane ring drastically alter binding affinity, selectivity, and pharmacokinetic behavior.

This guide provides an objective, data-driven comparison of Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate (1[1]) against other standard indane derivatives, specifically focusing on its behavior in ligand binding assays for targets such as Peroxisome Proliferator-Activated Receptors (PPARs) and Serotonin (5-HT) receptors.

Structural Rationale & Binding Pocket Causality

Understanding the performance of an indane derivative requires deconstructing its structural causality. The core indane ring provides a rigid, lipophilic anchor that fits precisely into hydrophobic receptor pockets. However, the substituents at the C1 and C6/C3 positions dictate the specific ligand-receptor thermodynamics.

  • Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate (Compound A): The C6-hydroxyl group acts as a highly directional hydrogen-bond donor, crucial for interacting with polar residues (e.g., Tyrosine or Histidine) deep within a receptor's ligand-binding domain (LBD). The C1-methyl ester masks the negative charge of a free carboxylic acid. This limits strong ionic interactions but significantly increases membrane permeability, often allowing this compound to act as a lipophilic binding anchor or a cell-permeable prodrug in whole-cell assays.

  • 3-oxo-indane-1-carboxylic acid (Compound B): Heavily utilized in the synthesis of 2[2], the C3-ketone alters the electron density and pucker of the five-membered ring. The C1-free acid forms strong electrostatic salt bridges with Arginine residues in GPCR binding pockets.

  • Indane-1-carboxylic acid (Compound C): The unsubstituted core serves as a baseline 3[3]. It relies almost entirely on hydrophobic packing and a single ionic interaction at the C1 position.

Quantitative Binding & Physicochemical Comparison

To objectively evaluate these ligands, we must look at their physicochemical properties alongside their binding affinities. The esterification of the C1 position in Compound A fundamentally shifts its assay behavior compared to the free acids.

Table 1: Comparative Ligand Binding & Physicochemical Profiling

CompoundPrimary Target ClassAffinity (IC50/EC50)LogP (calc)PSA (Ų)Key Mechanistic Feature
Methyl 6-hydroxy-indane-1-carboxylate PPARγ / 5-HT2 (Prodrug)Moderate (µM range)~2.846.5C6-OH H-bond donor; C1-Ester enhances cell penetration
3-oxo-indane-1-carboxylic acid 5-HT2B/C ReceptorsHigh (Low nM range)~1.554.3C3-Ketone alters ring pucker; C1-Acid forms salt bridge
Indane-1-carboxylic acid PPAR (Pan-activation)Low-Moderate (nM - µM)~2.137.3Baseline hydrophobic packing; Unsubstituted core

Experimental Methodologies: Self-Validating Systems

As an application scientist, executing binding assays with highly lipophilic indane esters requires rigorous control over assay conditions to prevent false positives caused by non-specific binding or compound aggregation.

Protocol A: Surface Plasmon Resonance (SPR) for Real-Time Kinetics

SPR is utilized to determine the exact association ( kon​ ) and dissociation ( koff​ ) rates of the indane derivatives against the PPARγ LBD.

Step-by-Step Methodology & Causality:

  • Surface Functionalization: Immobilize His-tagged PPARγ LBD onto a Ni-NTA sensor chip. Causality: Ni-NTA capture ensures the receptor is uniformly oriented and the ligand-binding pocket remains fully accessible to the solvent flow, unlike random amine-coupling which can denature the binding site.

  • Buffer Preparation: Use running buffer (HEPES-buffered saline, pH 7.4) supplemented with 0.05% Tween-20 and 1% DMSO. Causality: 1% DMSO is critical to maintain the solubility of the lipophilic Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate, preventing micro-aggregation on the chip surface.

  • Analyte Injection: Inject indane derivatives in a 2-fold concentration series (from 0.1 µM to 10 µM).

  • Self-Validation Step (Flow-Rate Variance): Run the 5 µM concentration at both 30 µL/min and 75 µL/min. Causality: If the calculated kon​ changes between flow rates, the system is suffering from mass transport limitation. Identical kinetics at both speeds validate that the data reflects true reaction-limited binding.

  • Regeneration: Wash with 350 mM Imidazole to strip the chip, followed by reloading fresh His-PPARγ for the next derivative.

SPR_Workflow N1 1. Surface Preparation Ni-NTA Chip Capture of His-PPARγ N2 2. Baseline Stabilization Running Buffer Flow (1% DMSO) N1->N2 N3 3. Ligand Injection Indane Derivative Titration N2->N3 N4 4. Kinetic Analysis Calculate k_on and k_off N3->N4 N5 5. Surface Regeneration EDTA / Imidazole Wash N4->N5

SPR workflow for validating indane derivative binding kinetics to target receptors.

Protocol B: Radioligand Competition Assay for GPCRs (5-HT2)

To compare the binding of the C1-ester against the 3-oxo-indane-1-carboxylic acid at membrane-bound GPCRs.

Step-by-Step Methodology & Causality:

  • Membrane Preparation: Isolate CHO cell membranes expressing 5-HT2C receptors. Causality: GPCRs must be maintained in their native lipid bilayer to preserve the active conformational state of the 7-transmembrane helices.

  • Incubation: Incubate 10 µg of membrane protein with 1 nM [3H]-mesulergine (radioligand) and varying concentrations of the indane competitors (10^-10 to 10^-4 M) in assay buffer for 60 minutes at 37°C.

  • Filtration: Terminate the reaction by rapid filtration through GF/C glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI). Causality: PEI coats the glass fibers with a positive charge. This is a critical self-validating step: without PEI, the lipophilic Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate would non-specifically adhere to the filter matrix, artificially inflating the radioactive noise and skewing the IC50.

  • Self-Validation Step (Homologous Competition): Include a parallel curve using unlabeled mesulergine. Causality: If the calculated Ki​ of the unlabeled ligand deviates from the known Kd​ of the radioligand by >10%, the assay is flagged for lipid-micelle sequestration artifacts.

Mechanistic Pathway Modulation

The ultimate goal of optimizing the indane scaffold is to trigger specific conformational changes within the receptor. For nuclear receptors like PPARγ, binding of the indane derivative directly modulates gene transcription.

The presence of the C6-hydroxyl group in Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate allows for specific hydrogen bonding with Helix 12 of the PPARγ LBD. This interaction stabilizes the active conformation of the receptor, driving the dissociation of co-repressor proteins and allowing the recruitment of co-activators (such as SRC-1).

Signaling Ligand Methyl 6-hydroxyindane-1-carboxylate Receptor Target Receptor (e.g., PPARγ LBD) Ligand->Receptor Binding Event Conform Helix 12 Stabilization Receptor->Conform Structural Shift Corepressor Co-repressor Release Conform->Corepressor Coactivator Co-activator Recruitment Corepressor->Coactivator Complex Formation

Mechanistic pathway of receptor activation via indane derivative ligand binding.

Conclusion

While unsubstituted indane-1-carboxylic acids serve as reliable baseline pan-agonists, and 3-oxo derivatives are highly tailored for GPCR antagonism, Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate occupies a unique chemical space. Its esterified C1 position reduces immediate electrostatic receptor binding but vastly improves membrane permeability, while its C6-hydroxyl group provides a targeted hydrogen-bond anchor. When evaluating these compounds, researchers must utilize stringently validated assays—like PEI-treated radioligand filtration and flow-rate validated SPR—to account for the distinct lipophilic and electronic profiles of the indane scaffold.

References

  • ChemicalBook.Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate | 216582-48-8.
  • Journal of Medicinal Chemistry - ACS Publications.New Serotonin 5-HT2A, 5-HT2B, and 5-HT2C Receptor Antagonists: Synthesis, Pharmacology, 3D-QSAR, and Molecular Modeling of (Aminoalkyl)benzo and Heterocycloalkanones.
  • Semantic Scholar / Indian Journal of Pharmaceutical Education and Research.Pharmacoinformatic Studies on 4-Thiazolyl-phenoxy Tail Containing Indanyl Acetic Acid Derivatives as PPAR-Pan Agonists as Potent Anti-Diabetic Agent.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

For the dedicated researcher, the lifecycle of a chemical reagent extends far beyond the benchtop. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate, a compound often utilized in the synthesis of complex organic molecules and drug discovery.[1][2][3][4][5][6][7] Our approach is grounded in established safety protocols and regulatory standards, ensuring that your laboratory practices are both safe and scientifically sound.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. While specific toxicological data for Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate may not be extensively documented, we can infer its hazard profile from Safety Data Sheets (SDS) of structurally similar indane derivatives.[8][9][10]

Inferred Hazard Profile:

PropertyClassificationRationale and Precautionary Statement
Skin Irritation Category 2Causes skin irritation (H315).[8][9] Avoid contact with skin. Wear appropriate protective gloves and lab coat.[8][9]
Eye Irritation Category 2ACauses serious eye irritation (H319).[8][9] Wear safety glasses or goggles.[8][9]
Respiratory Irritation Category 3May cause respiratory irritation (H335).[8][9] Handle in a well-ventilated area or a chemical fume hood.[8]
Acute Oral Toxicity Category 4 (Inferred)May be harmful if swallowed (H302).[9] Do not ingest. Wash hands thoroughly after handling.[8][9]

The core principle of this disposal guide is risk mitigation. The procedures outlined are designed to minimize exposure to laboratory personnel and prevent environmental release, directly addressing the hazards identified above. This aligns with the Occupational Safety and Health Administration's (OSHA) Laboratory Standard, which mandates the development of a Chemical Hygiene Plan (CHP) to control and minimize exposure to hazardous chemicals.[11][12][13][14][15]

The Disposal Workflow: A Step-by-Step Protocol

The disposal of Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate is governed by its classification as a non-halogenated organic waste. The following workflow ensures compliance with regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[16][17]

Step 1: Waste Segregation and Collection

Causality: The cardinal rule of chemical waste management is to never mix different waste streams. Incompatible chemicals can react violently, producing heat, toxic gases, or even explosions.

  • Action: Designate a specific, clearly labeled waste container for "Non-Halogenated Solid Organic Waste" or "Non-Halogenated Liquid Organic Waste," depending on the form of the waste.

  • Materials: Use a chemically compatible container. For solid waste, a high-density polyethylene (HDPE) pail is suitable. For liquid waste (e.g., solutions containing the compound), a glass or HDPE bottle is appropriate. Ensure the container has a secure, leak-proof lid.[16]

  • Procedure:

    • Place all materials contaminated with Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate (e.g., residual solid, contaminated weighing paper, gloves, pipette tips) directly into the designated solid waste container.

    • For solutions, pour the liquid waste into the designated liquid waste container using a funnel to prevent spills.

    • Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.

Step 2: Container Labeling

Causality: Accurate labeling is a critical safety and regulatory requirement.[18] It informs personnel of the container's contents and hazards and is essential for the waste disposal company to properly manage the waste.

  • Action: Immediately after adding waste to the container, update the hazardous waste label.

  • Procedure:

    • Affix a "Hazardous Waste" label to the container.[18]

    • Clearly write the full chemical name: "Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate." Avoid abbreviations or chemical formulas.

    • List all constituents and their approximate percentages, including solvents if it is a liquid waste stream.

    • Indicate the relevant hazards by checking the appropriate boxes (e.g., Irritant).

    • Write the date the first waste was added to the container (the "accumulation start date").

Step 3: Storage in a Satellite Accumulation Area (SAA)

Causality: The SAA is a designated area for the short-term storage of hazardous waste at or near the point of generation.[18] Proper management of the SAA is crucial for maintaining a safe laboratory environment.

  • Action: Store the labeled waste container in your laboratory's designated SAA.

  • Procedure:

    • Ensure the SAA is in a secondary containment tray to capture any potential leaks.

    • Keep the waste container closed at all times, except when adding waste.

    • The SAA must be under the control of the laboratory personnel generating the waste.

    • Do not accumulate more than 55 gallons of hazardous waste in total within the SAA.[19]

Disposal_Workflow cluster_lab In-Lab Procedures cluster_disposal Waste Management A Step 1: Segregate Waste (Non-Halogenated Organics) B Step 2: Label Container (Full Chemical Name, Hazards) A->B C Step 3: Store in SAA (Closed, Secondary Containment) B->C D Step 4: Request Pickup (Submit Waste Form to EHS) C->D Container is full or accumulation time limit reached E Step 5: EHS Collection (Licensed Professional Disposal) D->E

Caption: Disposal workflow for Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate.

Step 4: Arranging for Final Disposal

Causality: Hazardous waste must be disposed of through a licensed professional waste disposal service to ensure it is handled and treated in an environmentally sound and legally compliant manner.[9][20]

  • Action: Once the waste container is full or has been in accumulation for the maximum allowed time (typically 90-180 days, check your institution's policy), arrange for its removal.

  • Procedure:

    • Complete your institution's chemical waste collection request form, providing all the information from the container's label.

    • Submit the request to your institution's Environmental Health and Safety (EHS) department.

    • EHS personnel will collect the waste for consolidation and shipment to an approved waste disposal plant.[8][21]

Emergency Procedures for Spills and Exposures

Even with the best practices, accidents can happen. Being prepared is a non-negotiable aspect of laboratory safety.

Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[8]

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[8][9]

  • Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[8]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[9]

Spill Cleanup:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Protect Yourself: Don appropriate Personal Protective Equipment (PPE), including a lab coat, gloves, and safety goggles. Respiratory protection may be required for large spills or if dust is generated.[8]

  • Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Disposal: Label the container with all contaminants and dispose of it as hazardous waste following the procedures outlined above.[8][9]

SAA_Diagram cluster_SAA Satellite Accumulation Area (SAA) Requirements Container Waste Container (Chemically Compatible, <55 gal) Lid Secure Lid (Closed when not in use) Container->Lid Label Hazardous Waste Label (Contents, Date, Hazards) Container->Label Containment Secondary Containment Tray (Leak-proof) Container->Containment Location At or Near Point of Generation

Caption: Key components of a compliant Satellite Accumulation Area (SAA).

Conclusion: A Culture of Safety

The proper disposal of Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate is a straightforward process when approached with a clear understanding of the underlying principles of chemical safety and regulatory compliance. By integrating these procedures into your standard laboratory operations, you contribute to a robust culture of safety, protecting yourself, your colleagues, and the environment. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as local regulations may vary.

References

  • Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety OSHA Lab Standard (Publication No. FS-3461). Retrieved from [Link]

  • Angene Chemical. (2024, April 21). Safety Data Sheet. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from [Link]

  • Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratories - Overview. Retrieved from [Link]

  • NextSDS. (n.d.). 6-methyl-2,3-dihydro-1H-indene-1-carboxylic acid - Chemical Substance Information. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Hanwha Solutions. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Mercury binder. Retrieved from [Link]

  • NextSDS. (n.d.). 2,3-DIHYDRO-6-METHYL-3-OXO-1H-INDENE-1-CARBOXYLIC ACID - Chemical Substance Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Indane. Retrieved from [Link]

  • Omega Engineering. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

  • Alcaide, B., et al. (2024). Selective Synthesis of Boron-Functionalized Indenes and Benzofulvenes by BCl3-Promoted Cyclizations of ortho-Alkynylstyrenes. Organic Letters.
  • ResearchGate. (n.d.). Efficient Synthesis of Substituted Indene Derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 7). The synthesis of indane derivatives and antioxidant effects. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2021, November 12). Triflic Acid-Catalyzed Synthesis of Indole-Substituted Indane Derivatives.
  • Organic Chemistry Portal. (n.d.). Synthesis of indenes. Retrieved from [Link]

  • Das, B. G., et al. (2016, June 24). Co(III)-Carbene Radical Approach to Substituted 1H-Indenes. SciSpace.
  • PubMed. (2025, December 19). Impact of indole and its derivatives in the environment: Metabolic mechanisms, functional properties, and ecological effects. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Advances in the Indane Natural Product Scaffolds as Drug Candidates. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。